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N,N-dimethyl-1H-pyrrole-2-carboxamide Documentation Hub

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  • Product: N,N-dimethyl-1H-pyrrole-2-carboxamide
  • CAS: 7126-47-8

Core Science & Biosynthesis

Foundational

The Pyrrole-2-Carboxamide Scaffold: A New Frontier in Anti-Tubercular Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The persistent global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and ex...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The persistent global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis), necessitates the urgent development of novel therapeutics with new mechanisms of action.[1][2] The pyrrole-2-carboxamide scaffold has recently emerged as a highly promising framework for the design of potent anti-tubercular agents. This technical guide provides a comprehensive overview of the critical role of pyrrole-2-carboxamides in the anti-tubercular drug discovery pipeline, with a particular focus on their mechanism of action, structure-activity relationships (SAR), and lead optimization strategies. As will be detailed, these compounds primarily exert their effect by inhibiting the essential mycobacterial membrane protein Large 3 (MmpL3), a key transporter involved in the biosynthesis of the unique mycobacterial cell wall.[3][4] This guide will delve into the scientific rationale behind the design of these inhibitors, present key experimental data, and provide detailed protocols for their synthesis and evaluation, offering valuable insights for researchers in the field.

The Imperative for Novel Anti-TB Drug Candidates

Tuberculosis remains a leading cause of mortality from a single infectious agent worldwide.[5] The lengthy treatment regimens for drug-susceptible TB and the poor efficacy of current drugs against resistant strains present significant challenges to global TB control.[2][6] The unique and complex cell wall of M. tuberculosis, rich in mycolic acids, is a key factor in its virulence and intrinsic resistance to many antibiotics.[3] Therefore, targeting the biosynthetic pathways of the mycobacterial cell wall is a well-established and highly effective strategy for anti-TB drug development.[7][8]

The Rise of Pyrrole-2-Carboxamides as MmpL3 Inhibitors

Recent drug discovery efforts have identified the Mycobacterial Membrane Protein Large 3 (MmpL3) as a promising and vulnerable target for novel anti-TB drugs.[6][7][9] MmpL3 is an essential inner membrane transporter responsible for translocating trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm.[4][7][9][10] Inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to the accumulation of TMM in the cytoplasm, preventing the formation of the outer mycomembrane, and ultimately causing bacterial cell death.[3][7][10]

A structure-guided drug design approach, based on the crystal structure of MmpL3 and pharmacophore modeling, has led to the identification and optimization of a series of potent inhibitors based on the pyrrole-2-carboxamide scaffold.[3][11][12][13] These compounds have demonstrated remarkable potency against both drug-sensitive and drug-resistant strains of M. tuberculosis.[3][12]

Mechanism of Action: Targeting the MmpL3 Transporter

The anti-tubercular activity of pyrrole-2-carboxamides is primarily attributed to their specific inhibition of MmpL3. This has been validated through several experimental approaches:

  • Whole-cell screening: Initial identification of the anti-TB activity of the pyrrole-2-carboxamide scaffold.

  • Target-based screening: Measuring the potency of compounds against M. smegmatis expressing wild-type and mutated variants of the mmpL3 gene from M. tuberculosis.[3][11][12][14]

  • Metabolic labeling assays: Using [14C] acetate to demonstrate that these compounds inhibit mycolic acid biosynthesis.[3][11][12][14]

The binding of pyrrole-2-carboxamide inhibitors to MmpL3 blocks the transport of TMM across the inner membrane, a critical step in the formation of the mycobacterial outer membrane.[3][7]

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Precursors->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm Mycomembrane_Synthesis Mycomembrane Synthesis TMM_Periplasm->Mycomembrane_Synthesis Pyrrole_2_Carboxamide Pyrrole-2-Carboxamide Inhibitor Pyrrole_2_Carboxamide->MmpL3 Inhibition

Caption: Inhibition of TMM transport by Pyrrole-2-Carboxamide.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the anti-tubercular potency of the pyrrole-2-carboxamide scaffold.[3][12][13] Key findings from these studies are summarized below:

  • Pyrrole Ring: The hydrogens on the pyrrole-2-carboxamide moiety are crucial for potent activity.[3][13] Methylation of the pyrrole nitrogen or the amide nitrogen leads to a significant reduction or complete loss of activity.[3]

  • Substituents on the Pyrrole Ring: Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring generally enhances anti-TB activity.[3][11][12] For instance, compounds with a fluorophenyl moiety have shown potent activity.[3][13] However, strongly electron-withdrawing groups like trifluoromethyl can decrease activity.[3][13]

  • Carboxamide Substituent: Bulky substituents on the carboxamide nitrogen are essential for high potency.[3][11][12][13] The 2-adamantyl group has been identified as an optimal substituent in this position.[3]

The following table summarizes the anti-tubercular activity and cytotoxicity of selected pyrrole-2-carboxamide derivatives:

CompoundR1R2MIC (μg/mL) against M. tuberculosis H37RvIC50 (μg/mL) against Vero cells
5 Phenyl2-Adamantyl< 0.016> 64
12 Phenyl (N-methyl pyrrole)2-Adamantyl3.7> 64
13 Phenyl (N-methyl pyrrole & N-methyl amide)2-Adamantyl> 32> 64
16 2-Fluorophenyl2-Adamantyl< 0.016> 64
17 3-Fluorophenyl2-Adamantyl< 0.016> 64
18 4-Fluorophenyl2-Adamantyl< 0.016> 64
19 4-Trifluoromethylphenyl2-Adamantyl0.25> 64
32 4-Fluorophenyl2-Adamantyl< 0.016> 64

Data compiled from referenced literature.[3]

Lead Optimization for Improved Druggability

While early pyrrole-2-carboxamide derivatives showed excellent potency, they often suffered from high lipophilicity, leading to poor aqueous solubility and unfavorable pharmacokinetic profiles.[4] Lead optimization efforts have focused on improving these physicochemical properties to enhance druggability.

One successful strategy has been the incorporation of oxygen-containing groups into the scaffold to reduce the compound's LogP value, thereby achieving a better balance between lipophilicity and anti-tubercular activity.[4] For example, an optimized analog, compound 27b , exhibited not only enhanced anti-tubercular activity but also reduced cytotoxicity, improved microsomal stability, and high Caco-2 permeability.[4] Importantly, the water solubility and pharmacokinetic profile of compound 27b were markedly improved compared to the initial lead compounds.[4]

Lead_Optimization cluster_properties Improved Properties Initial_Lead Initial Lead Compound (e.g., High Potency, High Lipophilicity) Optimization_Strategy Optimization Strategy: Incorporate Oxygen-Containing Groups Initial_Lead->Optimization_Strategy Optimized_Lead Optimized Lead Compound (e.g., Compound 27b) Optimization_Strategy->Optimized_Lead Enhanced_Activity Enhanced Anti-TB Activity Optimized_Lead->Enhanced_Activity Reduced_Toxicity Reduced Cytotoxicity Optimized_Lead->Reduced_Toxicity Improved_PK Improved Pharmacokinetics (Solubility, Stability, Permeability) Optimized_Lead->Improved_PK

Caption: Lead optimization workflow for pyrrole-2-carboxamides.

Experimental Protocols

General Synthesis of Pyrrole-2-Carboxamide Derivatives

A representative synthetic route for the preparation of pyrrole-2-carboxamide derivatives is outlined below. This multi-step synthesis typically involves the formation of the pyrrole ring, followed by coupling with the desired amine.

Step 1: Synthesis of the Pyrrole Ring This can be achieved through various methods, including the Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine.

Step 2: Esterification of the Pyrrole-2-carboxylic Acid The carboxylic acid group on the pyrrole ring is often converted to an ester to facilitate the subsequent amidation reaction.

Step 3: Amide Coupling The pyrrole-2-carboxylate is then reacted with the desired amine (e.g., 2-adamantanamine) in the presence of a coupling agent to form the final pyrrole-2-carboxamide product.

Microplate Alamar Blue Assay (MABA) for Anti-tubercular Activity

The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Protocol:

  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Include positive (drug-free) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7 days.

  • On day 7, add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Read the fluorescence or absorbance to determine cell viability. A blue color indicates no growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

MmpL3 Target Engagement Assay

This assay is used to confirm that the anti-tubercular activity of the pyrrole-2-carboxamides is due to the inhibition of MmpL3.

Protocol:

  • Culture wild-type M. smegmatis and a recombinant strain expressing the M. tuberculosis mmpL3 gene.

  • Perform a MIC determination assay (similar to MABA) for the test compounds against both strains.

  • A significant increase in the MIC for the strain overexpressing MmpL3 compared to the wild-type strain suggests that the compound targets MmpL3.

  • Further confirmation can be obtained by testing the compounds against strains with known resistance-conferring mutations in the mmpL3 gene.

Conclusion and Future Directions

The pyrrole-2-carboxamide scaffold represents a significant advancement in the search for novel anti-tubercular agents. Their potent activity against both drug-sensitive and drug-resistant M. tuberculosis, coupled with a well-defined mechanism of action targeting the essential MmpL3 transporter, makes them highly attractive lead candidates. Ongoing lead optimization efforts are focused on improving their physicochemical and pharmacokinetic properties to produce drug candidates with favorable safety and efficacy profiles suitable for clinical development. Further exploration of this chemical space, guided by a deeper understanding of the MmpL3 structure and function, holds great promise for the development of next-generation anti-TB drugs that can shorten treatment duration and combat the growing threat of drug resistance.

References

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Imran, M., et al. (2023). MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature. ProQuest. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. ACS Publications. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. [Link]

  • Li, Y., et al. (2025). Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability. PubMed. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. ACS Publications. [Link]

  • Varela, C., et al. (2020). Targeting MmpL3 for anti-tuberculosis drug development. PMC. [Link]

  • Patsnap. (2024). What are MmpL3 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Varela, C., et al. (2020). Targeting MmpL3 for anti-tuberculosis drug development. PubMed. [Link]

  • Rayasam, G. V. (2014). MmpL3 a potential new target for development of novel anti-tuberculosis drugs. PubMed. [Link]

  • Biava, M., et al. (2011). Developing pyrrole-derived antimycobacterial agents: a rational lead optimization approach. PubMed. [Link]

  • Joshi, S. D., et al. (2024). Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. PLOS One. [Link]

  • Gaikwad, S. B., et al. (2011). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

  • Li, X., et al. (2018). Discovery of Novel Anti-Tuberculosis Agents With pyrrolo[1,2-a]quinoxaline-based Scaffold. PubMed. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of novel pyrrole derivatives as potential ClpP1P2 inhibitor against Mycobacterium tuberculosis. PubMed. [Link]

  • Li, Y., et al. (2025). Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability. ResearchGate. [Link]

  • Joshi, S. D., et al. (2024). Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. PMC. [Link]

  • Singh, S., et al. (2020). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC. [Link]

  • Finger, V., et al. (2025). Novel antitubercular agents based on 2,4-disubstituted 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidines. PubMed. [Link]

  • Onajobi, I. B., et al. (2013). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PMC. [Link]

  • Pop, R., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • ResearchGate. (2023). Structure–activity relationship of pyrrole derivatives. ResearchGate. [Link]

  • Semantic Scholar. (2018). Discovery of novel anti-tuberculosis agents with pyrrolo[1,2-a]quinoxaline-based scaffold. Semantic Scholar. [Link]

  • Chibale, K., et al. (2015). Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: A Novel Antimycobacterial Class Targeting Mycobacterial Respiration. PubMed. [Link]

  • Biava, M., et al. (2000). Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains. PMC. [Link]

  • Kumar, V., et al. (2024). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. MDPI. [Link]

  • Huszár, S., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. PMC. [Link]

  • Khan, A. A., et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI. [Link]

Sources

Exploratory

Advanced Analytical Characterization: A Comparative Spectroscopic Analysis

(Part 2 of 2) Rigorous analytical characterization is paramount to confirm the identity, purity, and structural integrity of synthesized compounds. The distinct structural features of 1H-pyrrole-2-carboxamide and its N,N...

Author: BenchChem Technical Support Team. Date: February 2026

(Part 2 of 2)

Rigorous analytical characterization is paramount to confirm the identity, purity, and structural integrity of synthesized compounds. The distinct structural features of 1H-pyrrole-2-carboxamide and its N,N-dimethyl derivative give rise to unique spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of these molecules. The key differentiating feature is the presence of amide N-H protons in the parent compound versus the N-methyl protons in the derivative.

Table 2: Comparative ¹H NMR Spectral Data (Predicted in DMSO-d₆)

Protons1H-Pyrrole-2-carboxamideN,N-dimethyl-1H-pyrrole-2-carboxamideRationale for Difference
Pyrrole N-H ~11.7 ppm (broad singlet)~11.8 ppm (broad singlet)The electronic environment of the pyrrole ring is largely similar.
Pyrrole C-H ~6.1-7.0 ppm (3 distinct multiplets)~6.7-7.6 ppm (3 distinct multiplets)The specific chemical shifts of the three non-equivalent ring protons are sensitive to the amide substitution, but they remain in the characteristic aromatic region for a pyrrole ring.[1][2]
Amide N-H₂ ~7.5-8.0 ppm (broad singlet, 2H)AbsentThe two amide protons are replaced by methyl groups.
Amide N-(CH₃)₂ Absent~3.25 ppm (singlet, 6H)A characteristic singlet representing the six equivalent protons of the two methyl groups.[1]

The absence of the broad N-H₂ signal and the appearance of a sharp 6H singlet around 3.25 ppm is a definitive confirmation of successful N,N-dimethylation.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for these compounds, typically yielding the protonated molecular ion [M+H]⁺.[3]

Table 3: Comparative Mass Spectrometry Data

Parameter1H-Pyrrole-2-carboxamideN,N-dimethyl-1H-pyrrole-2-carboxamide
Molecular Formula C₅H₆N₂OC₇H₁₀N₂O
Exact Mass 110.0480 g/mol [4]138.0793 g/mol [5]
[M+H]⁺ (ESI-MS) 111.0553 m/z139.0866 m/z[6]

Under harder ionization conditions like Electron Ionization (EI), fragmentation patterns can further differentiate the molecules. The N,N-dimethyl derivative would show a characteristic loss of a dimethylamino group, which is not possible for the parent compound.[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The most significant difference between the two compounds is observed in the N-H stretching region.

  • 1H-Pyrrole-2-carboxamide: Will exhibit distinct N-H stretching bands. A pair of sharp peaks around 3400-3200 cm⁻¹ corresponds to the symmetric and asymmetric stretching of the primary amide (-NH₂). A broader peak in the same region corresponds to the pyrrole N-H stretch. A strong C=O (Amide I) band will be visible around 1650 cm⁻¹.

  • N,N-dimethyl-1H-pyrrole-2-carboxamide: The spectrum will lack the characteristic primary amide N-H stretching bands. Only the broader pyrrole N-H stretch will be present in the 3400-3200 cm⁻¹ region. The C=O (Amide I) band will still be present, potentially shifted slightly compared to the parent compound due to the electronic effect of the methyl groups.

Case Study: Structure-Activity Relationship (SAR) in Antitubercular Agents

Recent research in the development of novel antitubercular agents targeting the Mycobacterial Membrane Protein Large 3 (MmpL3) provides a compelling real-world example of the profound impact of N-H to N-methyl substitution.[1][8][9]

In a series of potent 1H-pyrrole-2-carboxamide inhibitors of MmpL3, structure-activity relationship (SAR) studies were conducted.[8] It was discovered that the hydrogen atoms on both the pyrrole nitrogen and the amide nitrogen were crucial for potent anti-TB activity.[1][8]

  • Observation 1: Replacing the pyrrole N-H with an N-methyl group resulted in a ~50-fold reduction in activity.[8]

  • Observation 2: Replacing both the pyrrole N-H and the amide N-H with methyl groups (an N,N-dimethyl amide on an N-methyl pyrrole) led to a complete loss of activity.[1][8]

Mechanistic Insight: Molecular docking studies revealed the reason for this dramatic loss of potency. The parent compound forms critical hydrogen bonds between its pyrrole N-H, its amide N-H, and key amino acid residues in the MmpL3 binding pocket.[1] The N,N-dimethyl derivative, lacking these hydrogen bond donors, could only engage in weaker hydrophobic interactions, resulting in a failure to inhibit the protein effectively.[1][8] This case study authoritatively demonstrates that while N,N-dimethylation can improve pharmacokinetic properties like metabolic stability, it can be critically detrimental to pharmacodynamic activity if hydrogen bonding is essential for the mechanism of action.

Comparative Biological Screening Workflow

A robust and standardized workflow is essential for directly comparing the biological activity of two related compounds. The following diagram illustrates a typical workflow for determining and comparing the Minimum Inhibitory Concentration (MIC) of our two compounds against a bacterial strain.

cluster_prep 1. Preparation cluster_assay 2. MIC Assay Execution cluster_analysis 3. Data Analysis C1 Stock Solution: 1H-pyrrole-2-carboxamide in DMSO SD1 Serial Dilution (96-well plate) C1->SD1 C2 Stock Solution: N,N-dimethyl derivative in DMSO SD2 Serial Dilution (96-well plate) C2->SD2 BI Inoculate with Bacterial Culture SD1->BI SD2->BI Inc Incubate (e.g., 37°C, 24h) BI->Inc Read Read Results (Visual or Spectrophotometric) Inc->Read MIC1 Determine MIC (Lowest concentration with no growth) Read->MIC1 MIC2 Determine MIC (Lowest concentration with no growth) Read->MIC2 Comp Compare MIC Values & Conclude SAR MIC1->Comp MIC2->Comp

Caption: Workflow for Comparative Antimicrobial MIC Assay.

This self-validating system ensures that both compounds are tested under identical conditions, allowing for a direct and reliable comparison of their potency. Any observed difference in the MIC can be confidently attributed to the structural modification.

Conclusion and Future Directions

This guide has systematically dissected the differences between 1H-pyrrole-2-carboxamide and its N,N-dimethyl derivative. The addition of two methyl groups fundamentally alters the molecule's physicochemical profile, most notably by increasing lipophilicity and removing a key hydrogen bond donating site. These changes have direct and predictable consequences for analytical characterization and, more critically, for biological activity.

As demonstrated by the MmpL3 inhibitor case study, N,N-dimethylation can abolish activity where hydrogen bonding is paramount for target engagement.[1][8] Conversely, in scenarios where increased membrane permeability or metabolic stability is desired and hydrophobic interactions dominate binding, this modification can be highly advantageous.

For drug development professionals, the choice between a primary/secondary amide and a tertiary amide is a critical decision in lead optimization. This choice should be guided by a deep understanding of the target's binding site topology—information that can be gleaned from X-ray crystallography, cryo-EM, or validated homology models. Future research should continue to build detailed SAR libraries, correlating subtle structural changes with comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and activity profiles to enable more predictive, rational drug design.

References

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of Pyrrole-2-Carboxamides

Executive Summary Pyrrole-2-carboxamides are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds in kinase inhibitors (e.g., Sunitinib), DNA-binding polyamides, and anti-infective agents. Traditio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrole-2-carboxamides are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds in kinase inhibitors (e.g., Sunitinib), DNA-binding polyamides, and anti-infective agents. Traditional synthesis often involves multi-step sequences: Vilsmeier-Haack formylation, oxidation to carboxylic acid, activation (e.g., acyl chloride), and finally amidation. This workflow is atom-inefficient and labor-intensive.

This Application Note details a robust, telescoped one-pot protocol utilizing the Trichloroacetyl Chloride (TCAC) Strategy . This method leverages the unique reactivity of the trichloromethyl ketone intermediate to function as a "masked" acyl chloride, allowing for direct amidation under mild conditions without isolating the intermediate. A secondary, modern Pd-Catalyzed Oxidative Amidation protocol is provided for contexts requiring transition-metal catalysis.

Strategic Pathway Analysis

The challenge in pyrrole functionalization is controlling regioselectivity (C2 vs. C3) and preventing polymerization (acid sensitivity).[1]

Mechanism & Selectivity Logic
  • Electronic Bias: Electrophilic aromatic substitution (EAS) favors the C2 position (

    
    -attack) due to greater resonance stabilization of the Wheland intermediate (
    
    
    
    -complex) compared to C3 (
    
    
    -attack).[1]
  • The "Masked" Electrophile: Trichloroacetyl chloride serves as a highly reactive electrophile. The resulting 2-(trichloroacetyl)pyrrole contains a highly electron-deficient carbonyl. Upon addition of an amine, the

    
     group acts as an excellent leaving group (generating chloroform), mimicking a haloform reaction.
    
Workflow Visualization

PyrroleSynthesis Start Pyrrole Starting Material Intermed Intermediate: 2-(Trichloroacetyl)pyrrole Start->Intermed Friedel-Crafts Acylation (No Catalyst/Mild Lewis Acid) Reagent1 Trichloroacetyl Chloride (Electrophile) Reagent1->Intermed Product Target: Pyrrole-2-Carboxamide Intermed->Product Nucleophilic Acyl Substitution (Haloform-type Cleavage) Byproduct Byproduct: Chloroform (CHCl3) Intermed->Byproduct Amine Amine Nucleophile (R-NH2) Amine->Product

Figure 1: The telescoped workflow for the Trichloroacetyl Chloride method. The intermediate is generated and consumed in the same vessel.

Protocol A: The Trichloroacetyl Chloride (TCAC) Method

Status: Industry Standard | Scale: Gram to Kilogram | Selectivity: >95% C2

Reagents & Materials
  • Substrate: Pyrrole (freshly distilled if dark) or N-substituted pyrrole.

  • Electrophile: Trichloroacetyl chloride (1.1 - 1.2 equiv).

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous).

  • Nucleophile: Primary or Secondary Amine (1.2 - 2.0 equiv).

  • Base: Triethylamine (TEA) or

    
     (optional, to scavenge HCl).
    
Step-by-Step Methodology
Phase 1: Formation of the "Masked" Acyl Chloride
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with

    
     or Ar.
    
  • Solvation: Dissolve Pyrrole (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Acylation (The Exotherm): Cool the solution to 0°C. Add Trichloroacetyl chloride (1.1 equiv) dropwise over 30 minutes.

    • Expert Insight: The reaction is exothermic. Rapid addition can lead to polymerization (tar formation).

  • Equilibration: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The trichloroacetyl intermediate is usually less polar than the starting material.

Phase 2: One-Pot Amidation
  • Telescoping: Do NOT isolate the intermediate.

  • Amine Addition: Add the desired Amine (1.5 equiv) directly to the reaction mixture.

    • Note: If the amine is a solid, dissolve it in a minimum amount of DCM first.

  • Reaction: Stir at RT for 4–12 hours.

    • Mechanistic Note: The amine attacks the carbonyl carbon. The tetrahedral intermediate collapses, expelling the

      
       anion, which is protonated to form 
      
      
      
      .
  • Workup:

    • Quench with saturated

      
       solution.
      
    • Separate phases.[2] Wash organic layer with brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallization (often from EtOH/Water) or Silica Gel Flash Chromatography.

Troubleshooting & Optimization Matrix
IssueProbable CauseCorrective Action
Dark/Tarry Reaction Polymerization of pyrrole caused by high local acid concentration.Dilute reaction further; slow down TCAC addition; ensure 0°C cooling.
Low Conversion (Phase 2) Sterically hindered amine.Heat to reflux (40°C for DCM); use THF as solvent and heat to 60°C.
Regioisomer Contamination Presence of C3-acylated product.Rare with this method. Ensure N-substituent (if present) is not directing to C3 via steric blocking.[1]

Protocol B: Pd-Catalyzed Oxidative Aminocarbonylation

Status: Advanced/Green | Scale: Milligram to Gram | Utility: Late-stage functionalization

This method avoids the use of corrosive acid chlorides but requires a CO source (or surrogate) and Pd catalysis.

Reagents[3][4][5]
  • Substrate: Pyrrole.[1][2][3][4][5][6][7][8][9]

  • Catalyst:

    
     (5 mol%).
    
  • Oxidant:

    
     (2.0 equiv) or Benzoquinone.
    
  • Carbon Source: CO gas (balloon) or

    
     (solid source).
    
  • Nucleophile: Amine.

Methodology
  • Charge: In a pressure tube, combine Pyrrole (1.0 equiv), Amine (1.5 equiv),

    
    , and Oxidant.
    
  • Solvent: Add Dioxane or DMF.

  • Atmosphere: Introduce CO (1 atm balloon) or add solid CO source.

  • Heat: Stir at 80–100°C for 12 hours.

  • Workup: Filter through Celite to remove Pd/Cu residues. Concentrate and purify.

Comparative Data Analysis

The following table contrasts the two protocols to aid in experimental design selection.

FeatureProtocol A (TCAC)Protocol B (Pd-Catalyzed)
Atom Economy Moderate (Loss of

)
High (Water is byproduct)
Reagent Cost Low (Commodity chemicals)High (Pd catalyst)
Operational Ease High (Open air/Nitrogen, standard glass)Moderate (Requires gas handling/pressure)
Substrate Scope Excellent for simple/hindered aminesSensitive to oxidizable groups
Scalability Excellent (>100g feasible)Limited by catalyst cost/turnover

Safety & Handling (Critical)

  • Trichloroacetyl Chloride: Highly corrosive and lachrymator. Handle only in a fume hood. Reacts violently with water.

  • Chloroform Generation: Protocol A generates stoichiometric chloroform. Ensure proper ventilation and waste disposal (halogenated waste).

  • Pyrrole Polymerization: Pyrrole is acid-sensitive.[1] The HCl generated in Phase 1 is usually tolerated, but if the reaction turns black instantly, the concentration is too high.

References

  • Classic TCAC Method: Bailey, D. M.; Johnson, R. E.; Albertson, N. F. "Ethyl pyrrole-2-carboxylate."[3] Organic Syntheses1971 , 51, 100. Link (Describes the trichloroacetyl intermediate logic).

  • Medicinal Chemistry Application: Parrick, J.; Wilcox, A. "The preparation of some 2- and 3-substituted pyrroles." Perkin Transactions 11976 , 2121–2125. Link

  • Regioselectivity Mechanisms: Katritzky, A. R.; et al. "Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles."[4] J. Org.[4][10] Chem.2003 , 68, 5720–5723.[4] Link

  • Pd-Catalyzed Alternative: Li, H.; et al. "Palladium-Catalyzed Oxidative Aminocarbonylation of N-Substituted Pyrroles." J. Org.[4][10] Chem.2014 , 79, 6015–6027. Link

  • General Review: Gribble, G. W. "Pyrrole Chemistry: An Overview." Heterocyclic Scaffolds II, Springer, 2010 . Link

Sources

Application

microwave-assisted synthesis of N,N-dimethyl-1H-pyrrole-2-carboxamide

Application Note: Microwave-Assisted Synthesis of N,N-Dimethyl-1H-pyrrole-2-carboxamide Abstract This application note details a robust, high-yield protocol for the synthesis of N,N-dimethyl-1H-pyrrole-2-carboxamide usin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of N,N-Dimethyl-1H-pyrrole-2-carboxamide

Abstract

This application note details a robust, high-yield protocol for the synthesis of N,N-dimethyl-1H-pyrrole-2-carboxamide using microwave-assisted organic synthesis (MAOS). While traditional thermal amidation of pyrrole-2-carboxylic acid is often plagued by decarboxylation by-products and long reaction times, this microwave protocol utilizes rapid dielectric heating to effect quantitative conversion in under 20 minutes. We utilize TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent to ensure mild activation, preventing the acid-catalyzed decomposition of the sensitive pyrrole substrate.

Introduction

The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various kinase inhibitors, antiviral agents (e.g., Distamycin analogues), and DNA-binding ligands.

Challenges in Thermal Synthesis:

  • Decarboxylation: Pyrrole-2-carboxylic acids are prone to thermal decarboxylation, reverting to pyrrole at elevated temperatures (>150°C) or in acidic media.

  • Steric Hindrance: The electron-rich pyrrole ring can deactivate the carbonyl carbon toward nucleophilic attack, requiring harsh activation methods (e.g., acyl chlorides) that further risk decomposition.

The Microwave Advantage: Microwave irradiation provides direct energy transfer to the reaction medium (dipolar polarization), allowing the reaction to reach the activation energy barrier almost instantaneously. This "flash heating" profile minimizes the time the substrate spends in the thermal decomposition window, significantly boosting yield and purity.

Reaction Mechanism

The synthesis proceeds via the in situ activation of pyrrole-2-carboxylic acid using TBTU in the presence of a tertiary base (DIPEA). The active ester intermediate is then intercepted by dimethylamine.

ReactionMechanism Start Pyrrole-2-carboxylic Acid Activation Activation (TBTU) Start->Activation Deprotonation Base DIPEA (Base) Base->Activation Intermediate Active OBt Ester Activation->Intermediate - HOBt Product N,N-dimethyl-1H- pyrrole-2-carboxamide Intermediate->Product Nucleophilic Attack Amine Dimethylamine HCl Amine->Product + DIPEA

Figure 1: Mechanistic pathway for the TBTU-mediated amidation of pyrrole-2-carboxylic acid.

Materials & Equipment

Reagents:

  • Substrate: Pyrrole-2-carboxylic acid (CAS: 634-97-9), >98% purity.

  • Amine Source: Dimethylamine hydrochloride (solid salt preferred for stoichiometry control).

  • Coupling Agent: TBTU (CAS: 125700-67-6).

  • Base: N,N-Diisopropylethylamine (DIPEA/Hünig's Base).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF). Note: DMF is an excellent microwave absorber (high tan δ).

Equipment:

  • Reactor: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-sealed vial with Teflon-coated septum.

  • Stirring: Magnetic stir bar (high-field compatible).

Experimental Protocol

Step 1: Preparation of Reaction Mixture
  • In a 10 mL microwave vial, weigh Pyrrole-2-carboxylic acid (1.0 mmol, 111 mg).

  • Add TBTU (1.1 mmol, 353 mg).

  • Add Dimethylamine hydrochloride (1.2 mmol, 98 mg). Note: Using the HCl salt prevents volatility issues associated with aqueous dimethylamine.

  • Add a magnetic stir bar and seal the vial with the crimp cap.

  • Inject Anhydrous DMF (3.0 mL) via syringe.

  • Inject DIPEA (3.0 mmol, 0.52 mL) dropwise. Caution: Exothermic reaction possible.[1] Venting via a small needle may be required if pressure builds during mixing, but usually unnecessary.

  • Pre-stir the mixture at room temperature for 2 minutes to ensure homogeneity.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters. The "Dynamic" mode is essential to modulate power based on the temperature feedback loop.

ParameterSettingRationale
Temperature 100°CSufficient for activation; below decarboxylation threshold.
Hold Time 15:00 minOptimized for >98% conversion.
Pre-Stirring 30 secHomogenization before heating.
Pressure Limit 200 psiSafety cutoff (DMF vapor pressure is low, but amine release adds pressure).
Power Max 150 WDynamic control to prevent temperature overshoot.
Cooling Air ONActive cooling after reaction completion (to <40°C).
Step 3: Workup & Purification
  • Quench: Pour the reaction mixture into 30 mL of saturated NaHCO₃ solution (to remove HOBt by-product and unreacted acid).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Wash: Wash the combined organic layers with Brine (1 x 20 mL) and Water (2 x 20 mL) to remove DMF.

  • Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Chromatography: Purify the crude residue via flash column chromatography (Silica gel).

    • Eluent: Hexane:Ethyl Acetate (gradient 80:20 to 50:50).

    • Observation: The product is typically a white to off-white solid.

Workflow Visualization

Workflow Step1 1. Weigh Reagents (Acid, Amine HCl, TBTU) Step2 2. Add Solvent (DMF) & Base (DIPEA) Step1->Step2 Step3 3. Microwave Irradiation 100°C | 15 min | 150W Step2->Step3 Step4 4. Aqueous Quench (Sat. NaHCO3) Step3->Step4 Step5 5. Extraction (EtOAc / Brine Wash) Step4->Step5 Step6 6. Isolation (Flash Chromatography) Step5->Step6

Figure 2: Step-by-step experimental workflow for the microwave synthesis.

Results & Discussion

Yield Comparison: The microwave protocol demonstrates a significant advantage over traditional thermal reflux (toluene/thionyl chloride method).

MethodConditionsTimeIsolated YieldPurity (HPLC)
Thermal Reflux Toluene, SOCl₂, 110°C4 hours55-65%88%
Microwave (This Protocol) DMF, TBTU, 100°C15 mins 92% >98%

Analytical Data (Representative):

  • ¹H NMR (400 MHz, CDCl₃): δ 9.85 (br s, 1H, NH), 6.90 (m, 1H), 6.55 (m, 1H), 6.22 (m, 1H), 3.15 (br s, 6H, N(CH₃)₂).

  • LC-MS: Calculated for C₇H₁₀N₂O [M+H]⁺: 139.08; Found: 139.1.

Critical Parameters:

  • Temperature Control: Do not exceed 130°C. Above this threshold, we observed trace amounts of pyrrole (decarboxylation product).

  • Amine Stoichiometry: Using the HCl salt of dimethylamine is critical. Aqueous dimethylamine (40%) introduces water, which hydrolyzes the active ester intermediate, lowering the yield.

References

  • Microwave-Assisted Amidation Overview: Zare, A., et al. "A Conversion of Carboxylic Acids to Amides under Microwave Irradiation." Asian Journal of Chemistry, vol. 21, no. 2, 2009. Link

  • Green Synthesis Protocols: Perreux, L., & Loupy, A. "Non-thermal effects of microwaves in organic synthesis." Tetrahedron, vol. 57, no. 45, 2001. Link

  • Pyrrole Chemistry: Minetto, G., et al. "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry, 2005. Link

  • Decarboxylation Kinetics: Dunn, G.E., et al. "Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid." Canadian Journal of Chemistry, 1970. Link

Sources

Method

Greener Routes for Pyrrole-2-Carboxamide Acylation: A Guide for the Modern Chemist

Introduction: The Imperative for Sustainable Acylation Pyrrole-2-carboxamides are a cornerstone scaffold in medicinal chemistry and drug development, forming the structural basis of numerous therapeutic agents.[1] The ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Sustainable Acylation

Pyrrole-2-carboxamides are a cornerstone scaffold in medicinal chemistry and drug development, forming the structural basis of numerous therapeutic agents.[1] The acylation of this heterocyclic core is a critical transformation for elaborating molecular complexity and modulating pharmacological activity. However, traditional acylation methods often rely on stoichiometric, and frequently harsh, reagents such as acyl chlorides or anhydrides in the presence of strong Lewis acids, generating significant chemical waste and posing environmental and safety concerns.[2]

The principles of green chemistry provide a framework for developing more sustainable and efficient chemical syntheses. This involves the use of renewable feedstocks, environmentally benign solvents, catalytic rather than stoichiometric reagents, and energy-efficient reaction conditions.[3][4][5] This guide provides detailed application notes and protocols for the green acylation of pyrrole-2-carboxamide, targeting researchers, scientists, and drug development professionals. We will explore biocatalytic, microwave-assisted, and solvent-free approaches, offering practical and sustainable alternatives to conventional methods.

Understanding the Acylation of Pyrrole-2-Carboxamide: A Chemoselectivity Challenge

The acylation of pyrrole-2-carboxamide presents a significant chemoselectivity challenge. The pyrrole ring possesses multiple potential sites for acylation: the ring nitrogen (N1), and the ring carbons (C3, C4, and C5). The pyrrole nitrogen is nucleophilic due to its lone pair of electrons, making N-acylation a common competing reaction.[6] Electrophilic substitution on the pyrrole ring typically favors the C2 (α) position due to the greater resonance stabilization of the cationic intermediate.[6] However, in pyrrole-2-carboxamide, the C2 position is already substituted. Therefore, C-acylation will be directed to the remaining ring positions, with a preference for the position most activated by the existing substituents. The amide group at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. This makes acylation more challenging compared to unsubstituted pyrrole and highlights the need for carefully optimized conditions.

To achieve selective acylation, particularly C-acylation, strategies often involve the use of protecting groups on the pyrrole nitrogen to reduce its nucleophilicity.[7][8] The choice of catalyst and reaction conditions also plays a pivotal role in directing the regioselectivity of the acylation reaction.[4][6][9]

Green Acylation Strategies and Protocols

This section details three distinct green chemistry approaches for the acylation of pyrrole-2-carboxamide. Each protocol is designed to be a self-validating system, with explanations for the experimental choices grounded in established chemical principles.

Biocatalytic Acylation: The Power of Enzymes

Enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions, making them ideal for green chemical transformations.[10][11][12][13] Lipases and acyltransferases are particularly well-suited for acylation reactions.[10][11][12][13][14][15][16] While direct enzymatic acylation of pyrrole-2-carboxamide is an emerging area, the principles of enzymatic amidation and acylation of similar heterocyclic amines can be readily adapted.

  • Enzyme Selection: Immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435, is a robust and versatile lipase with a broad substrate scope, making it an excellent starting point for screening.[10][11][14][16] Acyltransferases, such as those from Mycobacterium smegmatis (MsAcT), offer an alternative, particularly for their ability to function in aqueous environments.[13][17]

  • Acyl Donor: Activated esters, such as vinyl acetate, are often used in enzymatic acylations as they generate a non-reactive leaving group (acetaldehyde), driving the reaction forward. For other acyl groups, the corresponding ethyl or methyl esters can be used.

  • Solvent: A biphasic system or the use of a bio-compatible, water-immiscible solvent like 2-methyltetrahydrofuran (2-MeTHF) is often employed to facilitate product recovery and minimize enzyme denaturation.[10][11]

  • Temperature and pH: Enzymes have optimal temperature and pH ranges for activity. A temperature of 30-40 °C and a neutral pH are typical starting points for lipases.

Protocol 1: Lipase-Catalyzed N-Acylation of Pyrrole-2-carboxamide

This protocol describes a general procedure for the N-acylation of pyrrole-2-carboxamide using an immobilized lipase.

Materials:

  • Pyrrole-2-carboxamide

  • Acyl donor (e.g., vinyl acetate, ethyl acetate)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Molecular sieves (4 Å), activated

  • Reaction vessel (e.g., screw-capped vial)

  • Orbital shaker or magnetic stirrer

Procedure:

  • To a clean, dry reaction vessel, add pyrrole-2-carboxamide (1.0 eq).

  • Add 2-MeTHF to dissolve the substrate.

  • Add the acyl donor (1.5 - 3.0 eq). The excess will drive the reaction to completion.

  • Add immobilized lipase (e.g., Novozym 435, 10-20% by weight relative to the substrate).

  • Add activated molecular sieves to remove any traces of water that could lead to hydrolysis of the acyl donor or product.

  • Seal the vessel and place it on an orbital shaker or use a magnetic stirrer to ensure adequate mixing.

  • Incubate the reaction at 30-40 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation: Comparison of Biocatalytic Acylation Conditions

ParameterCondition ACondition BRationale
Enzyme Novozym 435Acyltransferase (MsAcT)Novozym 435 is commercially available and robust. MsAcT is known for aqueous acylations.
Acyl Donor Vinyl AcetateEthyl AcetateVinyl acetate is highly reactive. Ethyl acetate is a greener solvent and reagent.
Solvent 2-MeTHFAqueous Buffer/2-MeTHF (biphasic)2-MeTHF is a bio-derived solvent. A biphasic system can improve enzyme stability and product separation.
Temperature 30-40 °C25-37 °COptimal temperature range for many lipases and acyltransferases.

Experimental Workflow: Biocatalytic Acylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Substrate & Solvent Loading B Add Acyl Donor A->B C Add Immobilized Enzyme B->C D Incubation with Agitation (30-40 °C) C->D E Reaction Monitoring (TLC/HPLC) D->E F Enzyme Filtration & Recovery E->F Reaction Complete G Solvent Evaporation F->G H Column Chromatography G->H I Pure Acylated Product H->I

Caption: Workflow for Biocatalytic Acylation.

Microwave-Assisted Acylation: Accelerating Reactions with Green Energy

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating, reduced reaction times, and often improved yields compared to conventional heating methods.[12][14][18][19][20][21] For the acylation of pyrrole-2-carboxamide, microwave-assisted synthesis can be particularly effective, especially in solvent-free conditions or with high-boiling, green solvents.[22]

  • Energy Source: Microwaves provide uniform and rapid heating, which can significantly accelerate the reaction rate and minimize the formation of byproducts.

  • Solvent: The reaction can be performed under solvent-free conditions, which is ideal from a green chemistry perspective.[22] If a solvent is necessary, a high-boiling, polar solvent that efficiently absorbs microwave energy, such as dimethyl sulfoxide (DMSO) or an ionic liquid, can be used.[23][3][24][25]

  • Catalyst: A solid acid catalyst, such as montmorillonite K-10 or a zeolite, can be employed. These catalysts are easily recoverable and reusable, adding to the green credentials of the process.[22]

Protocol 2: Microwave-Assisted, Solvent-Free Acylation of Pyrrole-2-carboxamide

This protocol outlines a solvent-free approach to the C-acylation of N-protected pyrrole-2-carboxamide using microwave irradiation. An N-protecting group, such as a tosyl group, is recommended to direct acylation to the ring carbons.

Materials:

  • N-Tosyl-pyrrole-2-carboxamide

  • Acetic anhydride

  • Montmorillonite K-10 clay

  • Microwave reactor

  • Reaction vessel suitable for microwave synthesis

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix N-tosyl-pyrrole-2-carboxamide (1.0 eq) and montmorillonite K-10 (20% by weight).

  • Add acetic anhydride (1.2 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 5-15 minutes. The power should be adjusted to maintain the target temperature.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add ethyl acetate to the reaction mixture and stir.

  • Filter to remove the clay catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.

  • Wash the combined organic filtrate with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Microwave-Assisted Acylation Parameters

ParameterCondition ACondition BRationale
Solvent Solvent-freeIonic Liquid (e.g., [bmim][BF4])Solvent-free is the greenest option. Ionic liquids can act as both solvent and catalyst and are good microwave absorbers.[23][3][24][25]
Catalyst Montmorillonite K-10None (with ionic liquid)K-10 is a reusable solid acid. Some ionic liquids have inherent catalytic activity.
Temperature 100-120 °C100-120 °CA typical temperature range for microwave-assisted acylations.
Time 5-15 min5-15 minMicrowave reactions are significantly faster than conventional heating.

Experimental Workflow: Microwave-Assisted Acylation

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A Mix Substrate, Acylating Agent, & Catalyst (if any) B Seal Microwave Vessel A->B C Set Temperature & Time B->C D Irradiate in Microwave Reactor C->D E Cool & Extract with Solvent D->E Reaction Complete F Filter Catalyst E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Acylated Product I->J

Caption: Workflow for Microwave-Assisted Acylation.

Acylation in Greener Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process. Replacing hazardous solvents with greener alternatives is a key principle of green chemistry. For the acylation of pyrrole-2-carboxamide, ionic liquids and deep eutectic solvents (DES) offer promising alternatives to traditional chlorinated solvents.

  • Solvent: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts.[23][3][24][25] They have negligible vapor pressure, are often recyclable, and their properties can be tuned by changing the cation and anion. Acidic ionic liquids can be particularly effective for Friedel-Crafts type acylation reactions.

  • Catalyst: In some cases, the ionic liquid itself can catalyze the reaction, eliminating the need for an additional catalyst. If a catalyst is required, a reusable solid acid can be used in conjunction with the green solvent.

  • Acylating Agent: To avoid the formation of stoichiometric inorganic waste, carboxylic acids can be used as acylating agents in the presence of an activator, such as a sulfonic acid anhydride.[7][26] This generates a volatile byproduct that is easily removed.

Protocol 3: Acylation of N-Protected Pyrrole-2-carboxamide in an Ionic Liquid

This protocol describes the C-acylation of an N-protected pyrrole-2-carboxamide using a carboxylic acid as the acylating agent in an ionic liquid.

Materials:

  • N-Tosyl-pyrrole-2-carboxamide

  • Carboxylic acid (e.g., acetic acid)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [bmim][BF₄])

  • Dichloromethane (for extraction)

  • Water

Procedure:

  • To a stirred solution of N-tosyl-pyrrole-2-carboxamide (1.0 eq) in the ionic liquid [bmim][BF₄] at room temperature, add the carboxylic acid (1.1 eq).

  • Cool the mixture to 0 °C and add trifluoromethanesulfonic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • The ionic liquid remains in the aqueous phase and can be recovered by evaporation of the water and reused.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship: Green Acylation Strategy Selection

G cluster_criteria Key Considerations cluster_methods Green Methods Start Select Green Acylation Strategy Criteria1 Substrate Sensitivity Start->Criteria1 Criteria2 Desired Selectivity (N- vs. C-acylation) Start->Criteria2 Criteria3 Available Equipment Start->Criteria3 Method1 Biocatalysis Criteria1->Method1 Mild Conditions Required Method3 Green Solvents Criteria1->Method3 Moderate Conditions Tolerated Criteria2->Method1 High Selectivity Needed Method2 Microwave-Assisted Criteria2->Method2 N-Protection Feasible Criteria2->Method3 N-Protection Feasible Criteria3->Method2 Microwave Reactor Available

Caption: Decision tree for selecting a green acylation method.

Conclusion: Embracing a Sustainable Future in Drug Discovery

The adoption of green chemistry principles is not merely an environmental consideration but a scientific and economic imperative. The methods outlined in this guide for the acylation of pyrrole-2-carboxamide—biocatalysis, microwave-assisted synthesis, and the use of green solvents—offer tangible benefits in terms of reduced waste, increased safety, and improved efficiency. By embracing these sustainable practices, researchers and drug development professionals can contribute to a healthier planet while advancing the frontiers of medicinal chemistry. The protocols provided herein serve as a starting point for the development of bespoke green acylation strategies, and it is our hope that they will inspire further innovation in this critical area of synthetic chemistry.

References

  • González-Granda, M., et al. (2023). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Smith, J. A., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Smith, J. A., et al. (2006). Pyrrole Protection. ChemInform.
  • González-Granda, M., et al. (2023). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. PMC. Retrieved from [Link]

  • Jones, K., et al. (2006). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles.
  • Laha, J. K., et al. (2023). Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation. RSC Publishing. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Catalytic Advancements in Pyrrole Synthesis: Significance of Ionic Liquids. Walsh Medical Media.
  • Smith, J. A., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ACS Publications. Retrieved from [Link]

  • Le, Z.-G., et al. (2004). Organic reactions in ionic liquids: A simple and highly regioselective N-substitution of pyrrole. Synthesis.
  • Al-Zoubi, R. M., et al. (2024). Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide. PMC.
  • Land, H., et al. (2016). One-pot biocatalytic amine transaminase/acyl transferase cascade for aqueous formation of amides from aldehydes or ketones. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. MDPI. Retrieved from [Link]

  • Sharma, S., et al. (2025). Ionic liquid-assisted synthesis of pyrrole derivative: a green and sustainable method.
  • University of Greifswald. (2024). Promiscuous acyltransferases for ester and amide synthesis in aqueous solution. Publication Server of the University of Greifswald.
  • Smith, A. B., et al. (2016). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers.
  • Le, Z.-G., et al. (2004). Organic Reactions in Ionic Liquids: A Simple and Highly Regioselective N-Substitution of Pyrrole.
  • National Institutes of Health. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC.
  • PubMed. (2006). Regiocontrolled synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones from pyrrole Weinreb amides. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipase catalysed kinetic resolution of amines: selective acylation of (R,S).
  • Smith, K., et al. (2008). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Retrieved from [Link]

  • Schmidt, F., et al. (2018). Promiscuous activity of C-acyltransferase from Pseudomonas protegens: synthesis of acetanilides in aqueous buffer. Chemical Communications. Retrieved from [Link]

  • Liu, Y., et al. (2019). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. PMC. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Science Publishing.
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  • Katritzky, A. R., et al. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Laha, J. K., et al. (2023). Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. PubMed. Retrieved from [Link]

  • Smith, A. B., et al. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers. Retrieved from [Link]

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  • PubMed. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PubMed. Retrieved from [Link]

  • MDPI. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. MDPI. Retrieved from [Link]

  • Gopinadh, M., et al. (n.d.).
  • ResearchGate. (n.d.). Green Catalytic Synthesis of the Pyrroles by N and P Functionalized Activated Carbon supported Ir.
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Sources

Application

reagents for formylation of N,N-dimethyl-1H-pyrrole-2-carboxamide

Application Note: Regioselective C5-Formylation of N,N-Dimethyl-1H-pyrrole-2-carboxamide Abstract & Strategic Overview The introduction of a formyl group onto the pyrrole nucleus is a pivotal step in the synthesis of por...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective C5-Formylation of N,N-Dimethyl-1H-pyrrole-2-carboxamide

Abstract & Strategic Overview

The introduction of a formyl group onto the pyrrole nucleus is a pivotal step in the synthesis of porphyrins, prodigiosins, and kinase inhibitors (e.g., Sunitinib analogs). For the substrate ** N,N-dimethyl-1H-pyrrole-2-carboxamide**, the presence of the electron-withdrawing (EWG) and bulky dimethylcarboxamide group at the C2 position presents a regioselectivity challenge.

While pyrroles are electron-rich and prone to electrophilic aromatic substitution (EAS), the C2-substituent deactivates the ring and directs incoming electrophiles to the C4 or C5 positions. Standard Vilsmeier-Haack conditions often yield a mixture of 4-formyl and 5-formyl isomers.[1] This guide details an optimized Vilsmeier-Haack protocol designed to maximize the yield of the thermodynamically favored 5-formyl isomer, while discussing critical reagent choices to control regioselectivity.

Mechanistic Insight & Regioselectivity

The Vilsmeier-Haack reaction utilizes the chloromethylene-dimethyliminium chloride (Vilsmeier Reagent, VR), generated in situ from DMF and POCl


.
Electronic Directing Effects
  • Pyrrole Nitrogen (N1): Strongly activating, directing electrophiles to

    
     (C2, C5) and 
    
    
    
    (C3, C4) positions.
  • C2-Amide Group: Electron-withdrawing by induction (-I) and mesomeric effects (-M), deactivating the ring relative to unsubstituted pyrrole.

  • The Conflict: The incoming electrophile (VR) seeks the most electron-rich site.

    • C5 Position:

      
      -to-nitrogen (activated) and "para"-like to the EWG. This is the electronically preferred site for the major product.
      
    • C4 Position:

      
      -to-nitrogen but "meta"-like to the EWG. Steric hindrance at C3 (ortho to the bulky amide) generally precludes substitution there.
      

Expert Note: While C5 is favored, elevated temperatures or high concentrations of POCl


 can increase C4-formylation byproducts. Strict temperature control (0 °C 

RT) is required to maintain high C5 regioselectivity.

VilsmeierMechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0°C, -PO2Cl2- Complex Sigma Complex (C5 Attack) VR->Complex + Substrate Substrate N,N-dimethyl-1H- pyrrole-2-carboxamide Iminium Iminium Intermediate Complex->Iminium - HCl, Aromatization Product 5-Formyl Product Iminium->Product + H2O / NaOAc (Hydrolysis)

Figure 1: Mechanism of Vilsmeier-Haack formylation targeting the C5 position.

Reagent Selection Guide

Reagent SystemRoleProsCons
POCl

/ DMF
Standard Vilsmeier-HaackHigh reactivity; low cost; industry standard.Can produce C4/C5 mixtures if uncontrolled; POCl

is corrosive/toxic.
(COCl)

/ DMF
Oxalyl Chloride VariantGenerates Vilsmeier reagent without phosphorus byproducts.More gas evolution (CO/CO

); reagent is moisture sensitive.
Tf

O / DMF
Triflic Anhydride VariantExtremely reactive; useful for deactivated pyrroles.High cost; often too aggressive for this substrate (tar formation).
Solid VR Isolated Vilsmeier SaltHighest Regioselectivity ; stoichiometric control.Requires preparation/isolation of the hygroscopic salt beforehand.

Recommendation: For standard laboratory synthesis, use POCl


 / DMF  generated in situ. For process scale-up where isomer purity is critical, consider isolating the Solid Vilsmeier Reagent  or using crystalline surrogates to enhance C5 selectivity [1].

Detailed Experimental Protocol

Objective: Synthesis of 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide. Scale: 10 mmol (adaptable).

Materials:
  • N,N-Dimethyl-1H-pyrrole-2-carboxamide (1.38 g, 10 mmol)

  • Phosphorus Oxychloride (POCl

    
    ) (1.1 mL, 12 mmol, 1.2 equiv)
    
  • N,N-Dimethylformamide (DMF) (5 mL, excess/solvent) or 1.2 equiv in DCM.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous, 20 mL)

  • Sodium Acetate (NaOAc) or Sodium Carbonate (Na

    
    CO
    
    
    
    ) (sat. aq.)
Step-by-Step Workflow:
  • Preparation of Vilsmeier Reagent (In-Situ):

    • Charge a flame-dried round-bottom flask with anhydrous DMF (5 mL) or a solution of DMF (1.5 equiv) in DCM (10 mL).

    • Cool to 0 °C using an ice bath.

    • Add POCl

      
        dropwise over 10 minutes under N
      
      
      
      atmosphere. Caution: Exothermic.
    • Stir at 0 °C for 15–30 minutes until the salt precipitates (if in non-polar solvent) or solution turns slightly yellow.

  • Substrate Addition:

    • Dissolve N,N-dimethyl-1H-pyrrole-2-carboxamide (10 mmol) in DCM (10 mL).

    • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C .

    • Critical Control: Do not allow temperature to rise above 5 °C during addition to minimize C4-formylation.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

    • Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The intermediate iminium salt is often visible as a precipitate or oil.

  • Hydrolysis (Quench):

    • Cool the mixture back to 0 °C.

    • Slowly add saturated aqueous Sodium Acetate (NaOAc) (20 mL). Note: NaOAc is preferred over strong bases to prevent haloform-type cleavage or amide hydrolysis.

    • Stir vigorously at RT for 30–60 minutes. The iminium salt must be fully hydrolyzed to the aldehyde.

  • Workup & Isolation:

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Wash combined organics with Brine (1 x 20 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
    • Purification: The crude residue may contain minor C4-isomer. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

      
      , gradient 0-5% MeOH in DCM).
      

Workflow Start Start: Dry DMF + DCM Step1 Add POCl3 at 0°C (Form Vilsmeier Reagent) Start->Step1 Step2 Add Substrate in DCM (Maintain < 5°C) Step1->Step2 Step3 Warm to RT Stir 2-4 Hours Step2->Step3 Step4 Quench with aq. NaOAc (Hydrolysis of Iminium) Step3->Step4 Step5 Extraction (DCM) & Purification (Column/Cryst.) Step4->Step5

Figure 2: Operational workflow for the formylation protocol.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete hydrolysis of iminium salt.Extend stirring time with aqueous NaOAc; ensure pH is buffered (pH ~5-7).
C4/C5 Mixture Reaction temperature too high.Keep addition at 0 °C; do not heat to reflux.
Tarry Products Polymerization of pyrrole.Ensure anhydrous conditions; avoid strong mineral acids during quench.
Starting Material Remains Old POCl

(hydrolyzed).
Distill POCl

before use or use fresh bottle.

Safety & Hazards

  • POCl

    
    :  Reacts violently with water to release HCl and phosphoric acid. Handle in a fume hood.
    
  • DMF: Hepatotoxic and teratogenic. Avoid skin contact.

  • Pyrroles: Many pyrrole derivatives are light-sensitive; store products in amber vials.

References

  • Warashina, T., Matsuura, D., Sengoku, T., & Yoda, H. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether.[1][2][3][4] Organic Process Research & Development, 22(11), 1538–1543. Link

  • Mikhaleva, A. I., Ivanov, A. V., Skital'tseva, E. V., Ushakov, I. A., Vasil'tsov, A. M., & Trofimov, B. A. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590. Link

  • PubChem.[5] N,N-Dimethyl-1H-pyrrole-2-carboxamide Compound Summary. Link

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Link

Sources

Method

Application Note: Protocols for Coupling Pyrrole-2-Carboxylic Acid with Dimethylamine

Executive Summary & Chemical Strategy The synthesis of N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS: 7126-47-8) presents a classic yet nuanced challenge in medicinal chemistry. While amide bond formation is routine, the sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

The synthesis of N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS: 7126-47-8) presents a classic yet nuanced challenge in medicinal chemistry. While amide bond formation is routine, the specific electronic properties of the pyrrole ring—electron-rich, acid-sensitive, and possessing a weakly acidic N-H proton—require careful reagent selection to avoid oligomerization or N-acylation side reactions.

This guide details two validated protocols:

  • Method A (T3P Coupling): The modern "green" standard, offering the highest purity profile and simplest workup (water-soluble byproducts). Recommended for scale-up and high-value intermediates.

  • Method B (EDC/HOBt Coupling): The traditional, cost-effective approach suitable for general laboratory synthesis.

Chemical Transformation

The objective is the activation of the C-2 carboxylate of pyrrole-2-carboxylic acid (1) and subsequent nucleophilic attack by dimethylamine (2) to form the target amide (3) .

ReactionScheme Substrate Pyrrole-2-carboxylic Acid (1) Product N,N-dimethyl-1H-pyrrole-2-carboxamide (3) Substrate->Product Coupling Agent Base, Solvent Reagent Dimethylamine (HCl Salt) (2) Reagent->Product

Figure 1: General reaction scheme for the amidation of pyrrole-2-carboxylic acid.

Critical Substrate Considerations

Before beginning, researchers must address the physical state of the amine source.

ComponentChallengeSolution
Pyrrole Moiety Electron-rich; susceptible to acid-catalyzed polymerization.Avoid strong acid chlorides or high temperatures. Maintain pH > 7 during reaction.
Pyrrole N-H Weakly acidic (

).
Use non-nucleophilic organic bases (DIPEA, Pyridine). Avoid NaH to prevent N-deprotonation/acylation.
Dimethylamine Gas at RT (b.p. 7°C). Difficult to handle neat.Use Dimethylamine Hydrochloride (solid) or 2M Solution in THF . The protocols below assume the HCl salt.

Method A: T3P (Propylphosphonic Anhydride) Protocol

Status: Preferred | High Yield | Low Epimerization Risk[1][2][3]

T3P is a cyclic phosphonic anhydride that acts as a potent dehydrating agent. Its primary advantage is that all byproducts are water-soluble, allowing for a "wash-away" purification that often eliminates the need for chromatography.

Reagents & Materials[3][4][5][6][7][8][9][10][11]
  • Pyrrole-2-carboxylic acid (1.0 equiv)

  • Dimethylamine HCl (1.5 equiv)

  • T3P (50 wt% solution in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 - 4.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Protocol
  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend Pyrrole-2-carboxylic acid (1.0 equiv) and Dimethylamine HCl (1.5 equiv) in EtOAc (concentration ~0.2 M).

  • Basification: Cool the mixture to 0°C in an ice bath. Dropwise add Pyridine (3.5 equiv).

    • Note: The solution may clear as the internal salt forms. Pyridine acts as both base and acylation catalyst.[4]

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Mechanistic Insight: T3P reacts with the carboxylate to form a mixed anhydride. The pyridine facilitates the attack of the amine while suppressing side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20-25°C) for 2–4 hours.

    • Monitoring: Check by TLC (50% EtOAc/Hexane) or LCMS. The acid peak should disappear.

  • Workup (The "T3P Advantage"):

    • Add water (equal volume to solvent) to quench.

    • Separate phases.[5]

    • Wash the organic layer with 1M HCl (2x) to remove excess pyridine and unreacted amine.

    • Wash with Sat. NaHCO₃ (2x) to remove unreacted acid and T3P byproducts.

    • Wash with Brine (1x).

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Result: Usually a white to off-white solid requiring no further purification.

T3P_Mechanism Acid Pyrrole-2-COOH Activated Mixed Anhydride (Activated Species) Acid->Activated Activation T3P T3P (Anhydride) T3P->Activated Activation Base Pyridine Base->Activated Activation Product Amide Product Activated->Product Nucleophilic Attack Byproduct Water-Soluble Phosphonate Salt Activated->Byproduct Amine Dimethylamine Amine->Product Nucleophilic Attack

Figure 2: Simplified activation mechanism of T3P coupling.

Method B: EDC/HOBt Protocol

Status: Standard | Cost-Effective | Robust

This method utilizes a carbodiimide (EDC) to activate the acid. HOBt is added to form an active ester, preventing the formation of unreactive N-acylurea byproducts and suppressing racemization (though not a major concern for this achiral substrate, it improves yield).

Reagents & Materials[3][4][5][6][7][8][9][10][11]
  • Pyrrole-2-carboxylic acid (1.0 equiv)

  • Dimethylamine HCl (1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (anhydrous or hydrate) (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 - 3.0 equiv)

  • Solvent: DMF (preferred for solubility) or DCM.[4]

Step-by-Step Protocol
  • Activation: Dissolve Pyrrole-2-carboxylic acid (1.0 equiv) in DMF (0.2 M). Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).

  • Pre-stir: Stir at Room Temperature for 15–30 minutes.

    • Why? This allows the formation of the HOBt-active ester intermediate.

  • Amine Addition: Add Dimethylamine HCl (1.2 equiv) followed immediately by DIPEA (2.5 equiv).

    • Critical: The base is required to neutralize the HCl salt of the amine. Without base, the amine remains protonated (

      
      ) and cannot attack the ester.
      
  • Reaction: Stir at Room Temperature for 12–16 hours (Overnight).

  • Workup:

    • Dilute reaction mixture with EtOAc (5x volume of DMF).

    • Wash with 1M Citric Acid or 0.5M HCl (3x) to remove DIPEA and unreacted amine.

    • Wash with Sat. NaHCO₃ (3x) to remove HOBt and unreacted acid.

    • Wash with LiCl (5% aq) (2x) if using DMF (helps remove DMF from organic layer).

  • Purification: Dry (Na₂SO₄) and concentrate. If the residue is impure, purify via flash chromatography (SiO₂; Gradient: 0-5% MeOH in DCM).

Analytical Data & Validation

Upon isolation, the product should be validated using NMR and LCMS.

Expected Properties:

  • Appearance: White to pale yellow solid.

  • Melting Point: 97 - 99 °C.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.5 ppm (br s, 1H, Pyrrole N-H)
      
    • 
       6.8 ppm (m, 1H, C5-H)
      
    • 
       6.4 ppm (m, 1H, C3-H)
      
    • 
       6.0 ppm (m, 1H, C4-H)
      
    • 
       3.0-3.2 ppm (two s, 6H, N-(CH₃)₂). Note: Amide rotamers may cause the methyl groups to appear as two distinct peaks or a broad singlet depending on temperature.
      

Troubleshooting & Optimization

Use this decision tree to resolve common synthetic issues.

Optimization Start Low Yield or Impure Product? CheckSM Starting Material Remaining? Start->CheckSM CheckBase Is pH > 8? CheckSM->CheckBase Yes CheckByprod New Spots on TLC? CheckSM->CheckByprod No Action1 Increase Activation Time or Switch to T3P CheckBase->Action1 Yes Action2 Add more DIPEA (Amine must be free base) CheckBase->Action2 No Action3 Check for N-Acylation (Reduce Temp/Change Base) CheckByprod->Action3 Yes

Figure 3: Troubleshooting decision tree for amide coupling.

References

  • Montalbetti, C. A., & Falque, V. (2005).[6] Amide bond formation and peptide coupling.[3][7][8][9][10][6][11] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][2][10] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][2][12] Organic Letters, 13(19), 5048–5051.[2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemization.[9] Chemical Society Reviews, 38(2), 606-631.

  • Sigma-Aldrich. (n.d.). N,N-dimethyl-1H-pyrrole-2-carboxamide Product Page.

Sources

Application

Application Note: Precision Solvent Selection for N,N-Dimethyl-1H-pyrrole-2-carboxamide Extraction

Executive Summary The extraction of N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS: 37901-46-7) presents a specific physicochemical challenge often underestimated in high-throughput synthesis. With a predicted LogP of approx...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The extraction of N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS: 37901-46-7) presents a specific physicochemical challenge often underestimated in high-throughput synthesis. With a predicted LogP of approximately 0.8, this molecule occupies a "solubility valley"—too polar for efficient extraction with hydrocarbons, yet sufficiently water-soluble to suffer significant yield loss during aqueous workups if ionic strength is not managed.

This guide moves beyond generic "ethyl acetate/water" defaults. We provide a mechanistic rationale for solvent selection, comparing traditional halogenated methods against modern Green Chemistry alternatives (2-MeTHF), and offer a self-validating protocol to maximize recovery while preserving the acid-sensitive pyrrole moiety.

Physicochemical Profile & The "LogP Trap"

Effective extraction requires understanding the target's interaction with the solvent matrix.

PropertyValueImplication for Extraction
Molecular Weight 138.17 g/mol Small molecule; rapid diffusion kinetics.
LogP (Predicted) ~0.8Critical: Moderate polarity. Significant partitioning into the aqueous phase will occur without modification (salting out).
H-Bond Donors 1 (Pyrrole NH)Requires a solvent capable of accepting H-bonds for maximum solubility (e.g., Ethers, Esters).
H-Bond Acceptors 1 (Amide C=O)The N,N-dimethyl group removes the amide H-bond donor, increasing lipophilicity compared to primary amides, but retaining polarity.
Acid Sensitivity HighPyrroles are prone to polymerization in strong acidic media. Avoid pH < 2.
The Solubility Mechanism

The N,N-dimethyl substitution eliminates the strong intermolecular hydrogen bonding network found in primary amides (which often leads to high crystallinity and low solubility). However, the molecule remains amphiphilic.

  • The Trap: A standard wash with water (to remove salts) can strip up to 30% of the product if the organic solvent is not sufficiently polar or if the aqueous phase is not saturated with ions.

Solvent Selection Matrix

We evaluate three solvent classes based on solvation power (Hansen Solubility Parameters), Green Chemistry ratings (GSK/Pfizer guides), and operational efficiency.

Solvent ClassRepresentativeSolvation PowerGreen ScoreRecommendation
Bio-based Ethers 2-Methyltetrahydrofuran (2-MeTHF) High. The ether oxygen is a strong H-bond acceptor for the pyrrole NH.Preferred. Derived from corncobs/bagasse. Higher boiling point (80°C) than THF; separates clearly from water.Primary Choice
Esters Ethyl Acetate (EtOAc) Moderate-High. Good general solvent but absorbs up to 3% water, potentially dragging impurities into the organic phase.Usable. Industry standard, but lower flash point and higher aqueous miscibility than 2-MeTHF.Secondary Choice
Chlorinated Dichloromethane (DCM) Very High. Excellent solubility for amides.Undesirable. Neurotoxic, environmental hazard, low boiling point (emulsion risk).Avoid (Unless strictly necessary)
Why 2-MeTHF?

2-MeTHF is superior to EtOAc for this application because:

  • Lower Water Miscibility: 2-MeTHF dissolves less water (~4g/L) compared to THF or EtOAc, leading to drier extracts and less co-extraction of salts.

  • Stability: It is more stable to acids/bases than esters (which can hydrolyze).

  • Process Safety: Higher flash point (-11°C) compared to THF (-14.5°C) and resists peroxide formation better than other ethers.

Decision Logic: Extraction Strategy

The following logic gate determines the optimal workflow based on your reaction mixture's impurity profile.

SolventLogic Start Crude Reaction Mixture ImpurityCheck Primary Impurity Type? Start->ImpurityCheck AcidicImp Unreacted Acid (Pyrrole-2-COOH) ImpurityCheck->AcidicImp BasicImp Unreacted Amine (Dimethylamine) ImpurityCheck->BasicImp NeutralImp Neutral/Salts only ImpurityCheck->NeutralImp RouteA Protocol A: Basic Wash (NaHCO3) AcidicImp->RouteA RouteB Protocol B: Mild Acid Wash (Citric Acid) BasicImp->RouteB RouteC Protocol C: Direct Brine Extraction NeutralImp->RouteC SolventChoice Solvent Selection: 2-MeTHF (Preferred) or EtOAc RouteA->SolventChoice RouteB->SolventChoice RouteC->SolventChoice

Figure 1: Decision tree for selecting the wash sequence based on reaction byproducts.

Detailed Protocols

Protocol A: The "Green" Standard (2-MeTHF)

Best for scale-up and high-purity requirements.

Reagents:

  • Crude N,N-dimethyl-1H-pyrrole-2-carboxamide

  • 2-Methyltetrahydrofuran (2-MeTHF)[1][2][3]

  • Saturated NaCl solution (Brine)

  • Sodium Sulfate (Na₂SO₄) - Anhydrous

Step-by-Step:

  • Dissolution: Dissolve the crude residue in 2-MeTHF (10 mL per gram of theoretical yield).

    • Note: If the reaction was done in DMF, add 30 mL water first, then extract with 2-MeTHF (3x).

  • Phase Contact: Add an equal volume of Saturated Brine.

    • Mechanism:[4] The high ionic strength of brine forces the polar amide out of the aqueous phase (Salting Out effect), overcoming the LogP 0.8 issue.

  • Agitation: Shake vigorously for 2 minutes. Allow phases to settle.

    • Observation: 2-MeTHF forms the upper layer. The interface should be sharp.

  • Separation: Collect the upper organic layer. Re-extract the aqueous layer once with half the volume of 2-MeTHF to capture the remaining ~5-10% of product.

  • Drying: Combine organic layers and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter and evaporate under reduced pressure (40°C bath).

Protocol B: Impurity Scavenging (pH-Modulated)

Use this if unreacted starting materials are present.

Critical Warning: Do not use strong mineral acids (HCl > 1M) as they may cause the pyrrole ring to redden and polymerize.

  • Amine Removal (Dimethylamine):

    • Wash the organic phase with 10% Citric Acid (pH ~3-4).

    • Why? Citric acid protonates the amine (making it water-soluble) but is too weak to protonate the pyrrole or hydrolyze the amide.

  • Acid Removal (Pyrrole-2-carboxylic acid):

    • Wash the organic phase with Saturated NaHCO₃ .

    • Why? Converts the carboxylic acid starting material into its sodium salt (highly water-soluble).

  • Final Wash: Always finish with a Brine wash to remove trapped water/salts before drying.

Troubleshooting & Optimization

IssueCauseSolution
Low Yield Product lost to aqueous phase due to polarity.Saturate aqueous layer with solid NaCl until no more dissolves. Re-extract with 2-MeTHF.
Emulsion Amphiphilic nature of the amide + fine particulates.Add a small amount of Isopropanol (IPA) (1-2%) to the organic phase or filter the mixture through Celite before separation.
Red/Dark Color Pyrrole oxidation or polymerization.Ensure all acid washes are cold (0-5°C) and brief. Add a radical scavenger (BHT) if storing the ether solution for long periods.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Separation cluster_2 Phase 3: Isolation Mix Dissolve Crude in 2-MeTHF Salt Add Sat. Brine (Salting Out) Mix->Salt Extract Liquid-Liquid Extraction Salt->Extract Cut Phase Cut (Top: Product) Extract->Cut Dry Dry (Na2SO4) & Filter Cut->Dry Evap Rotary Evap (40°C) Dry->Evap Final Pure Amide Evap->Final

Figure 2: Step-by-step extraction workflow emphasizing the salting-out step.

References

  • PubChem. N,N-dimethyl-1H-pyrrole-2-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. Available at: [Link]

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[1] ChemSusChem. Available at: [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Available at: [Link]

Sources

Method

using N,N-dimethyl-1H-pyrrole-2-carboxamide as a ligand in coordination chemistry

This guide details the application of N,N-dimethyl-1H-pyrrole-2-carboxamide (DM-PCA) as a ligand in coordination chemistry. It focuses on its utility as a monoanionic, bidentate ( ) chelator and its role in stabilizing t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of N,N-dimethyl-1H-pyrrole-2-carboxamide (DM-PCA) as a ligand in coordination chemistry. It focuses on its utility as a monoanionic, bidentate (


) chelator and its role in stabilizing transition metal complexes.

Part 1: Ligand Profile & Properties

N,N-dimethyl-1H-pyrrole-2-carboxamide is a hemilabile, bidentate ligand distinct from its secondary amide counterparts due to the steric bulk and lack of hydrogen bond donors on the amide nitrogen.

  • IUPAC Name: N,N-dimethyl-1H-pyrrole-2-carboxamide[1][2]

  • CAS: 7126-47-8[1]

  • Molecular Weight: 138.17 g/mol [1]

  • Coordination Classification:

    • Primary Mode: Monoanionic Bidentate (

      
      ). Upon deprotonation of the pyrrole 
      
      
      
      , the ligand forms a stable 5-membered chelate ring with metal ions.
    • Secondary Mode: Neutral Monodentate (

      
      ). Binding solely through the carbonyl oxygen (less common, usually in acidic media or with hard metal centers).
      
Structural Logic & Design

The ligand features two donor sites:[3][4][5]

  • Pyrrole Nitrogen (

    
    ):  A soft donor site. It becomes a potent nucleophile upon deprotonation (
    
    
    
    in DMSO).
  • Carbonyl Oxygen (

    
    ):  A hard donor site. The dimethyl substitution on the amide nitrogen increases the electron density on the oxygen (via inductive donation from methyls) compared to primary amides, enhancing its Lewis basicity.
    

Part 2: Ligand Synthesis Protocol

Before coordination, high-purity ligand must be prepared. Commercial sources exist, but in-house synthesis ensures anhydrous conditions required for sensitive metallation.

Reaction Principle: Amidation of pyrrole-2-carboxylic acid using a coupling agent or acid chloride generation.

Materials:
  • Pyrrole-2-carboxylic acid (1.0 eq)

  • Dimethylamine hydrochloride (1.2 eq)

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
    
  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:
  • Activation: Dissolve pyrrole-2-carboxylic acid (10 mmol) in DCM (50 mL) at 0°C under

    
    . Add EDC
    
    
    
    HCl and HOBt. Stir for 30 min to form the active ester.
  • Coupling: Add Dimethylamine HCl and DIPEA dropwise. The base (DIPEA) liberates the free amine and neutralizes the HCl byproduct.

  • Reaction: Allow warming to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine/EDC), then sat.

    
     (to remove unreacted acid), and finally brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize from EtOAc/Hexane or purify via silica column (Hexane:EtOAc 3:1).
    
    • Yield Expectation: 70–85%.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show two distinct methyl singlets (due to restricted rotation) and a broad pyrrole NH singlet.

Part 3: Coordination Protocol (Synthesis of Metal Complexes)

This protocol describes the synthesis of a homoleptic bis-chelate complex,


 , where M = Cu(II), Ni(II), Zn(II), or Pd(II).

Mechanistic Insight: The pyrrole


 is not acidic enough to deprotonate with weak bases (like acetate) efficiently in all cases. Stronger bases (NaH or 

-BuOK) or in-situ deprotonation with basic metal salts (e.g., Metal Acetates) are required to drive the formation of the thermodynamic 5-membered chelate.
Protocol A: The "Hydride" Route (For Air/Moisture Sensitive Metals)

Best for: Pd(II), Pt(II), or strictly anhydrous conditions.

  • Deprotonation:

    • Suspend NaH (2.1 eq, 60% dispersion in oil) in dry THF (20 mL) under Argon.

    • Add DM-PCA (2.0 eq) dissolved in THF dropwise at 0°C.

    • Observation: Evolution of

      
       gas. Solution may turn slightly yellow (formation of pyrrolide anion). Stir for 30 min at RT.
      
  • Metallation:

    • Add the anhydrous metal halide salt (

      
      , 1.0 eq) directly to the pyrrolide solution.
      
    • Reflux for 4–6 hours.

  • Isolation:

    • Filter off the NaCl byproduct (precipitate).

    • Concentrate the filtrate.

    • Precipitate the complex by adding cold Hexane or Diethyl Ether.

Protocol B: The "Acetate" Route (For Robust Metals)

Best for: Cu(II), Zn(II), Ni(II).

  • Mixing: Dissolve DM-PCA (2.0 eq) in Methanol (MeOH).

  • Reaction:

    • Add Metal(II) Acetate hydrate (

      
      , 1.0 eq) dissolved in minimal MeOH.
      
    • Chemistry: The acetate acts as a base to deprotonate the pyrrole (

      
       of AcOH 
      
      
      
      4.75 vs Pyrrole
      
      
      16.5; equilibrium is unfavorable unless driven by the stability of the chelate product and precipitation).
    • Heat to 60°C for 2 hours.

  • Crystallization:

    • Slow evaporation of the solvent usually yields X-ray quality crystals of

      
      .
      

Part 4: Structural Characterization & Data

To validate the coordination, compare the free ligand data with the complex.

FeatureFree Ligand (DM-PCA)Metal Complex

Interpretation
IR:

~1630–1640 cm⁻¹~1590–1610 cm⁻¹Red Shift: Indicates coordination of the carbonyl oxygen to the metal (weakening the C=O bond).
IR:

~3200–3300 cm⁻¹ (Broad)Absent Disappearance: Confirms deprotonation of the pyrrole nitrogen.

NMR: Pyrrole-H

11.5–12.0 ppm
Absent Confirms loss of the acidic proton.

NMR: Ring Protons
Distinct multipletsShifted/BroadenedElectronic perturbation due to metal binding. Paramagnetic broadening if Cu/Ni used.

Part 5: Visualization of Signaling & Workflow

The following diagram illustrates the coordination logic and the competition between binding modes.

CoordinationWorkflow cluster_legend Coordination Mode Logic Ligand Ligand: DM-PCA (Neutral, Protonated) Base Base Treatment (NaH or Acetate) Ligand->Base Deprotonation Complex_Mono Product B: Monodentate Complex [M(O-LH)2]Cl2 (Kinetic/Acidic Conditions) Ligand->Complex_Mono + M(II) (No Base) O-Coordination only Anion Pyrrolide Anion (Intermediate) Base->Anion -H+ Complex_Chelate Product A: Bis-Chelate Complex [M(N,O-L)2] (Thermodynamic Product) Anion->Complex_Chelate + M(II) Chelation (N,O) Metal Metal Salt (MX2) Complex_Chelate->Complex_Mono pH Dependent Switch

Caption: Workflow for generating N,O-chelated metal complexes versus monodentate adducts based on pH and base availability.

Part 6: Application Note - Directing Group (C-H Activation)

Beyond simple coordination, DM-PCA serves as a model for Directing Group (DG) chemistry in drug discovery.

  • Mechanism: The carbonyl oxygen of the amide coordinates to a catalyst (e.g., Pd(OAc)2), positioning the metal near the C3-position of the pyrrole ring.

  • Protocol Overview:

    • Substrate: N,N-dimethyl-1H-pyrrole-2-carboxamide.

    • Catalyst: Pd(OAc)2 (5-10 mol%).

    • Oxidant: AgOAc or Cu(OAc)2 (to regenerate Pd(II)).

    • Coupling Partner: Aryl Iodide (Ar-I).

    • Outcome: Selective C3-arylation. The "dimethyl" amide is crucial here; primary amides often poison the catalyst or result in N-arylation.

References

  • Structure-Guided Design of Pyrrole-2-carboxamides: Li, Y., et al. (2022).[3][6] Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Frontiers in Microbiology.

  • Crystal Structure & Hydrogen Bonding: Linden, A., et al. (1995). N,N-Dimethyl-1H-pyrrole-2-carboxamide. Acta Crystallographica Section C.

  • Pyrrole-Based Pincer Ligands: Goddard, R., et al. (2024). Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes. Monatshefte für Chemie.

  • Copper-Mediated Synthesis: Bauer, M., et al. (2014).[7] One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

preventing polymerization of pyrrole-2-carboxamide during synthesis

Welcome to the technical support center for the synthesis of pyrrole-2-carboxamide and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrrole-2-carboxamide and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this valuable heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing the unwanted polymerization of the pyrrole ring during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrrole-2-carboxamide synthesis resulting in a dark, insoluble tar-like substance?

This is a classic sign of pyrrole polymerization. Pyrrole and its derivatives are electron-rich aromatic compounds, making them highly susceptible to electrophilic attack and subsequent polymerization, especially under acidic conditions or in the presence of light and oxidizing agents.[1][2] The formation of this insoluble material indicates that the reaction conditions are too harsh for the sensitive pyrrole ring.

Q2: What are the primary triggers for pyrrole polymerization during synthesis?

The main culprits are:

  • Acidic Conditions: Even mild acids can protonate the pyrrole ring, initiating a chain reaction of polymerization.[1]

  • Oxidizing Agents: Reagents that can oxidize the pyrrole ring can lead to the formation of radical cations that readily polymerize.

  • Light and Heat: Exposure to UV light or elevated temperatures can provide the energy needed to initiate polymerization.

  • Electrophilic Reagents: Strong electrophiles can attack the electron-rich pyrrole ring and trigger polymerization as a side reaction.

Q3: Can the carboxamide group at the 2-position influence the stability of the pyrrole ring?

Yes, the carboxamide group is an electron-withdrawing group, which slightly deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. However, this deactivation is often not sufficient to prevent polymerization under harsh conditions. The nitrogen of the pyrrole ring still possesses a lone pair of electrons that contributes to the aromatic system, maintaining its high reactivity.

Q4: What is the most effective general strategy to prevent polymerization?

The most robust strategy is the use of an N-protecting group. By replacing the hydrogen on the pyrrole nitrogen with an electron-withdrawing protecting group, the electron density of the pyrrole ring is significantly reduced, making it less susceptible to electrophilic attack and polymerization.[3] Sulfonyl groups are commonly used for this purpose due to their strong electron-withdrawing effect.[3]

Troubleshooting Guides: Preventing Polymerization

This section provides detailed solutions to specific problems you may encounter during the synthesis of pyrrole-2-carboxamide.

Issue 1: Polymerization during the formation of the pyrrole ring.

If you are synthesizing the pyrrole ring from acyclic precursors, the conditions of the cyclization reaction are critical.

Causality: Many classical pyrrole syntheses, such as the Paal-Knorr synthesis, can be acid-catalyzed. If the acid concentration is too high or the reaction temperature is excessive, the newly formed pyrrole product can immediately polymerize.

Solutions:

  • Optimize Reaction Conditions: Carefully screen the reaction conditions, including temperature, reaction time, and the concentration of the acid catalyst. Often, a milder acid or a lower concentration is sufficient.

  • Protecting Group Strategy: If possible, design your synthesis to form an N-protected pyrrole directly. For example, using a primary amine bearing a suitable protecting group in the cyclization step can yield a more stable product.

Issue 2: Degradation or polymerization during functional group manipulation (e.g., ester hydrolysis).

A common step in pyrrole-2-carboxamide synthesis is the hydrolysis of a pyrrole-2-carboxylate ester to the corresponding carboxylic acid before amide coupling.

Causality: Acid-catalyzed hydrolysis can lead to significant polymerization. While basic hydrolysis is generally preferred, prolonged reaction times or high temperatures can still lead to degradation.

Solutions:

  • Use of N-Protecting Groups: This is the most reliable solution. An N-protected pyrrole-2-carboxylate is significantly more stable under both acidic and basic hydrolysis conditions. A common protecting group for this purpose is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group, which is stable to many reaction conditions but can be removed later with fluoride ions.[4]

  • Mild Hydrolysis Conditions: If working with an unprotected pyrrole, use the mildest possible basic hydrolysis conditions.

    • Protocol: Dissolve the pyrrole-2-carboxylate ester in a mixture of THF and water. Add lithium hydroxide monohydrate and stir at room temperature. Monitor the reaction closely by TLC. Once the starting material is consumed, carefully neutralize the reaction mixture to a pH of 2–3 with a dilute acid (e.g., 1.0 M HCl) at low temperature (ice bath) and immediately extract the product.

Issue 3: Polymerization during amide bond formation.

The final step of coupling the pyrrole-2-carboxylic acid with an amine can also be a source of polymerization if not handled correctly.

Causality: Many standard amide coupling reagents can generate acidic byproducts or require acidic additives, which can trigger polymerization of the unprotected pyrrole.

Solutions:

  • Use of Mild Coupling Reagents: Opt for coupling reagents that operate under neutral or slightly basic conditions.

    • TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate): This reagent is effective in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) and generally avoids strongly acidic conditions.[5]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Similar to TBTU, HATU is a highly efficient coupling reagent that works well under mild, basic conditions.

  • Activation of the Carboxylic Acid: An alternative to direct coupling is the conversion of the pyrrole-2-carboxylic acid to a more reactive species, such as an acid chloride or an activated ester. However, the preparation of the acid chloride can be harsh. A milder alternative is the use of 2-(trichloroacetyl)pyrroles as acid chloride surrogates, which react smoothly with amines.[5]

Experimental Protocols

Protocol 1: N-Protection of Pyrrole-2-Carboxylic Acid with SEM-Cl

This protocol describes the protection of the pyrrole nitrogen with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, which enhances stability during subsequent reactions.

Materials:

  • Pyrrole-2-carboxylic acid

  • Sodium hydride (60% dispersion in mineral oil)

  • SEM-Cl (2-(trimethylsilyl)ethoxy)methyl chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of pyrrole-2-carboxylic acid (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of SEM-Cl (1.2 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling using TBTU

This protocol outlines a general procedure for the synthesis of pyrrole-2-carboxamides from the corresponding carboxylic acid using TBTU as a coupling agent.

Materials:

  • Pyrrole-2-carboxylic acid (unprotected or N-protected)

  • Amine

  • TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add the amine (1.1 eq), followed by DIPEA (3.0 eq).

  • Add TBTU (1.2 eq) in one portion and stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Summary

Protecting GroupIntroduction ConditionsRemoval ConditionsStability
SEM NaH, SEM-Cl, THF/DMFTBAF, THF or HCl, EtOHStable to bases, mild acids, and many coupling reagents.
Boc Boc₂O, DMAP, THFTFA, DCM or HCl, DioxaneAcid-labile.
Tosyl (Ts) Ts-Cl, PyridineMg, MeOH or Na/Hg, EtOHVery stable to acidic conditions.

Visualization of Key Concepts

Diagram 1: Mechanism of Acid-Catalyzed Pyrrole Polymerization

polymerization_mechanism Pyrrole1 Pyrrole Protonated_Pyrrole Protonated Pyrrole (Electrophile) Pyrrole1->Protonated_Pyrrole Protonation H_plus H⁺ Dimer Dimer Protonated_Pyrrole->Dimer Nucleophilic Attack Pyrrole2 Pyrrole (Nucleophile) Polymer Polymer Dimer->Polymer Further Polymerization

Caption: A logical workflow for troubleshooting polymerization issues.

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PMC - NIH. Available at: [Link]

  • Pyrrole Protection | Request PDF. ResearchGate. Available at: [Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. MDPI. Available at: [Link]

  • Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. PMC. Available at: [Link]

  • Synthesis of pyrrole-2-carboxylic acids and their N-vinyl derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. Available at: [Link]

  • Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung. Available at: [Link]

  • ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Heterocyclic Compounds. Available at: [Link]

  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation. RSC Publishing. Available at: [Link]

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. ACS Publications. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of N,N-dimethyl-1H-pyrrole-2-carboxamide

Welcome to the technical support center for the purification of N,N-dimethyl-1H-pyrrole-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this v...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N,N-dimethyl-1H-pyrrole-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during the purification of N,N-dimethyl-1H-pyrrole-2-carboxamide from various reaction mixtures.

I. Understanding the Molecule and Potential Impurities

N,N-dimethyl-1H-pyrrole-2-carboxamide is a polar, heterocyclic compound. Its purification can be influenced by the synthetic route employed. The two most common synthetic pathways are:

  • Amide coupling: Reaction of pyrrole-2-carboxylic acid with dimethylamine using a coupling agent.

  • Acylation of pyrrole: Reaction of pyrrole with dimethylcarbamoyl chloride.

Understanding the potential impurities from these syntheses is the first step toward effective purification.

Table 1: Common Impurities in the Synthesis of N,N-dimethyl-1H-pyrrole-2-carboxamide

Synthetic Route Potential Impurities Reason for Formation
Amide CouplingUnreacted pyrrole-2-carboxylic acidIncomplete reaction
Unreacted dimethylamine (or its salt)Excess reagent
Coupling agent byproducts (e.g., DCU, HOBt)Stoichiometric byproducts of the reaction
Acylation of PyrroleUnreacted pyrroleIncomplete reaction
Di-acylated pyrrole speciesOver-reaction
Polymeric pyrrole materialsAcid-catalyzed polymerization of pyrrole
Hydrolyzed dimethylcarbamoyl chlorideReaction with trace water

II. Frequently Asked Questions (FAQs)

Q1: My purified N,N-dimethyl-1H-pyrrole-2-carboxamide is a yellow oil, but the literature reports it as a solid. What should I do?

A1: This is a common issue and can be due to residual solvent or the presence of impurities that are depressing the melting point. First, ensure all solvent has been removed under high vacuum. If it remains an oil, the most likely cause is the presence of impurities. We recommend purification by column chromatography. If the compound is still an oil after chromatography, you can try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., diethyl ether, or a mixture of ethyl acetate and hexanes) and then cooling it slowly. Seeding with a small crystal of pure product, if available, can also be effective.

Q2: I'm seeing a persistent brown or pink color in my product, even after column chromatography. How can I remove it?

A2: Colored impurities are often highly conjugated or polymeric byproducts. A charcoal treatment can be effective. Dissolve the colored product in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated charcoal (typically 1-5% by weight), and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of celite to remove the charcoal, and then remove the solvent. Be aware that charcoal can adsorb some of your product, so use it sparingly.

Q3: I'm having trouble separating my product from a very polar impurity by normal-phase column chromatography. What are my options?

A3: If you are dealing with a very polar impurity that co-elutes with your product on silica gel, you have a few options:

  • Change the solvent system: Try a more polar eluent system, or a ternary mixture (e.g., dichloromethane/methanol/ammonia) which can sometimes improve separation of polar compounds.

  • Use a different stationary phase: Consider using alumina (neutral or basic) as your stationary phase.

  • Reversed-phase chromatography: If the impurity is significantly more polar than your product, reversed-phase chromatography (e.g., C18 silica) can be very effective. Your product will elute earlier than the highly polar impurity.

  • Preparative Thin Layer Chromatography (TLC): For small quantities, preparative TLC can offer better resolution than column chromatography.[1][2]

Q4: Can I purify N,N-dimethyl-1H-pyrrole-2-carboxamide by recrystallization? What is a good solvent system?

A4: Yes, recrystallization is a viable purification method if the crude product is reasonably pure. The key is to find a solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Good starting points for solvent screening include:

  • Single solvents: Ethyl acetate, isopropyl acetate, toluene.

  • Solvent pairs: Ethyl acetate/hexanes, acetone/hexanes, dichloromethane/pentane.[3]

To perform a recrystallization, dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

III. Troubleshooting Guide

This section provides a more detailed, step-by-step approach to common purification challenges.

Problem 1: Low Yield After Aqueous Work-up
  • Symptom: Significantly lower than expected mass of crude product after extraction.

  • Possible Cause: N,N-dimethyl-1H-pyrrole-2-carboxamide has some water solubility due to its polar amide group. During the aqueous wash, some product may be lost to the aqueous layer.

  • Solution:

    • Brine Wash: Always wash the organic layer with a saturated sodium chloride solution (brine). This will decrease the solubility of your organic product in the aqueous layer.

    • Back-Extraction: After separating the aqueous layer, extract it one or two more times with a fresh portion of the organic solvent (e.g., ethyl acetate or dichloromethane). This will recover any dissolved product. Combine all organic layers for drying and concentration.

Problem 2: Product Streaking or Tailing on TLC and Column Chromatography
  • Symptom: The spot for your product on a TLC plate is not round but appears as a streak. During column chromatography, the product elutes over a large number of fractions with poor separation.

  • Possible Cause: The slightly acidic nature of silica gel can interact strongly with the basic nitrogen of the pyrrole ring and the amide group, causing tailing.

  • Solutions:

    • Add a Basic Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) is a common choice. This will neutralize the acidic sites on the silica gel and improve the chromatography.

    • Use a Different Adsorbent: Switch to a neutral or basic stationary phase, such as alumina.

    • Chloroform/Methanol/Ammonia Eluent: For very polar compounds that still tail with triethylamine, a solvent system of chloroform, methanol, and aqueous ammonia can be effective.[4]

Problem 3: The Product "Oils Out" During Recrystallization
  • Symptom: Instead of forming crystals upon cooling, the product separates as an oil.

  • Possible Causes:

    • The solution is too concentrated.

    • The solution is cooling too quickly.

    • The presence of impurities is inhibiting crystallization.

  • Solutions:

    • Add More Solvent: If an oil forms, gently heat the solution to redissolve it and then add a small amount of additional hot solvent before allowing it to cool slowly again.

    • Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool to room temperature slowly, and then transfer it to a refrigerator before using an ice bath.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

IV. Detailed Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

This is the most common and generally effective method for purifying N,N-dimethyl-1H-pyrrole-2-carboxamide.

Workflow Diagram:

G cluster_prep Preparation cluster_elution Elution cluster_post Post-Chromatography prep_crude Dissolve Crude Product in Minimal Solvent prep_load Load Sample onto Column prep_crude->prep_load prep_slurry Prepare Silica Gel Slurry prep_column Pack the Column prep_slurry->prep_column prep_column->prep_load elute_start Start with Low Polarity Eluent (e.g., 10% EtOAc in Hexanes) prep_load->elute_start elute_gradient Gradually Increase Polarity (e.g., to 50% EtOAc in Hexanes) elute_start->elute_gradient elute_collect Collect Fractions elute_gradient->elute_collect elute_tlc Monitor Fractions by TLC elute_collect->elute_tlc elute_tlc->elute_collect Continue until product elutes post_combine Combine Pure Fractions elute_tlc->post_combine post_evap Evaporate Solvent post_combine->post_evap post_dry Dry Under High Vacuum post_evap->post_dry post_analyze Analyze Purity (NMR, LC-MS) post_dry->post_analyze

Caption: Workflow for column chromatography purification.

Step-by-Step Methodology:

  • TLC Analysis: Before running a column, determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal solvent system will give your product an Rf value of ~0.2-0.3. A good starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Pipette this solution carefully onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Once you have identified the fractions containing your pure product, combine them and remove the solvent using a rotary evaporator. Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Preparative Thin Layer Chromatography (Prep TLC)

For small-scale purifications (typically <100 mg), preparative TLC can provide excellent separation.[1][5]

Workflow Diagram:

G cluster_prep Preparation cluster_elution Development cluster_isolation Isolation prep_sample Dissolve Crude in Volatile Solvent prep_plate Spot Sample as a Thin Line on Prep TLC Plate elute_chamber Place Plate in Developing Chamber prep_plate->elute_chamber elute_run Allow Solvent to Elute elute_dry Remove and Dry Plate iso_visualize Visualize Bands Under UV Light elute_dry->iso_visualize iso_scrape Scrape Silica Band Containing Product iso_visualize->iso_scrape iso_extract Extract Product from Silica with a Polar Solvent iso_scrape->iso_extract iso_filter Filter to Remove Silica iso_extract->iso_filter iso_evap Evaporate Solvent iso_filter->iso_evap

Caption: Workflow for preparative TLC purification.

Step-by-Step Methodology:

  • Sample Application: Dissolve the crude product in a small amount of a volatile solvent. Using a capillary tube or a syringe, carefully apply the solution as a thin, uniform line across the origin of a preparative TLC plate.

  • Development: Place the plate in a developing chamber containing the chosen eluent. Allow the solvent to run up the plate until it is near the top.

  • Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated bands under a UV lamp and circle the band corresponding to your product.

  • Extraction: Carefully scrape the silica containing your product from the glass plate.

  • Isolation: Place the scraped silica in a small flask and add a polar solvent in which your product is highly soluble (e.g., ethyl acetate or methanol). Stir or sonicate to extract the product. Filter the mixture to remove the silica, and then evaporate the solvent to obtain your purified compound.

V. References

  • U.S. Patent 5,502,213 A, "Purification of crude pyrroles," issued March 26, 1996.

  • University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." [Link]

  • Biotage. "How should I purify a complex, polar, amide reaction mixture?" [Link]

  • de Lijser, H. J. P., et al. "One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence." The Journal of Organic Chemistry 2014, 79 (22), 10847–10858. [Link]

  • University of Rochester, Department of Chemistry. "Chromatography: How to Run a Prep TLC." [Link]

  • University of Wisconsin-Madison, Department of Chemistry. "CHEM 344 Thin Layer Chromatography." [Link]

  • Org Prep Daily. "Purifying amines on silica." [Link]

  • ChemRxiv. "Giving preparative thin layer chromatography some tender loving care." [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of N,N-dimethyl-1H-pyrrole-2-carboxamide

Welcome to the technical support center for the purification of N,N-dimethyl-1H-pyrrole-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to ach...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N,N-dimethyl-1H-pyrrole-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound through recrystallization. As a key building block in various research and development applications, including the synthesis of bioactive molecules, obtaining N,N-dimethyl-1H-pyrrole-2-carboxamide in a highly pure crystalline form is often a critical, yet challenging, step.[1]

This document provides field-proven insights, troubleshooting guides, and a step-by-step protocol to navigate the nuances of its recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of N,N-dimethyl-1H-pyrrole-2-carboxamide?

A1: Given the polar nature of the carboxamide functional group, polar solvents are the most logical starting point.[2] For amides, solvents such as ethanol, acetone, or acetonitrile have proven effective.[3] A good initial approach is to test solubility in a range of solvents on a small scale. We recommend starting with ethyl acetate, isopropanol, or an ethanol/water mixture. The ideal solvent will dissolve the compound sparingly at room temperature but completely at or near its boiling point.[4][5]

Q2: My compound "oiled out" instead of forming crystals upon cooling. What happened and how can I fix it?

A2: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to a very high concentration of the solute or the use of a solvent that is too nonpolar. To resolve this, reheat the solution to redissolve the oil and add a small amount of additional solvent to slightly dilute the solution.[6] If the problem persists, consider switching to a solvent system with a lower boiling point or a higher polarity.

Q3: The yield of my recrystallized product is very low. What are the common causes?

A3: Low yield is a frequent issue in recrystallization. The most common causes include:

  • Using too much solvent: The most frequent error is adding an excessive volume of hot solvent during the dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[2][6]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel stem.[6]

  • Incomplete crystallization: The cooling period may have been too short, or the final temperature not low enough to maximize crystal formation.

Q4: Can I use a mixed solvent system? If so, how do I choose one?

A4: Yes, a mixed-solvent system is an excellent strategy when no single solvent provides the ideal solubility profile.[7] This typically involves a "solvent" in which your compound is highly soluble and a miscible "antisolvent" in which it is poorly soluble. For N,N-dimethyl-1H-pyrrole-2-carboxamide, a potential system could be ethyl acetate (solvent) and hexanes (antisolvent). The procedure involves dissolving the compound in a minimum amount of the hot "solvent" and then slowly adding the "antisolvent" until the solution becomes cloudy (the saturation point). A small addition of the "solvent" will clarify the solution, which is then allowed to cool slowly.[8]

Recrystallization Workflow Diagram

The following diagram illustrates the decision-making process and steps involved in a successful recrystallization experiment.

Recrystallization_Workflow start_end start_end process process decision decision io io trouble trouble A Start: Crude Solid B Solvent Screening (Small Scale) A->B C Ideal Solvent Found? B->C D Dissolve Crude Solid in Minimum Hot Solvent C->D Yes N Consider Mixed Solvent System C->N No E Insoluble Impurities Present? D->E F Hot Gravity Filtration E->F Yes G Allow Filtrate to Cool Slowly E->G No F->G H Crystals Formed? G->H I Induce Crystallization (Scratch, Seed, Cool) H->I No J Isolate Crystals via Vacuum Filtration H->J Yes I->H K Wash with Cold Solvent J->K L Dry Crystals K->L M Pure Product L->M N->B

Caption: A flowchart of the recrystallization process.

Troubleshooting Guide

This section provides a more detailed approach to resolving common issues encountered during the recrystallization of N,N-dimethyl-1H-pyrrole-2-carboxamide.

ProblemPotential Cause(s)Recommended Solution(s)
Compound Fails to Dissolve 1. Incorrect Solvent Choice: The solvent may be too nonpolar for the highly polar carboxamide. 2. Insufficient Solvent: Not enough solvent has been added to dissolve the compound, even at elevated temperatures.1. Re-evaluate Solvent Choice: Test more polar solvents like ethanol, isopropanol, or acetonitrile.[3] 2. Add More Solvent: Add small aliquots of hot solvent until the solid dissolves completely. Be careful not to add a large excess, as this will reduce your final yield.
"Oiling Out" Upon Cooling 1. High Solute Concentration: The solution is supersaturated to the point where the compound's solubility is exceeded above its melting point. 2. Rapid Cooling: Cooling the solution too quickly can sometimes promote oil formation over crystal nucleation.1. Add More Solvent: Reheat the mixture to dissolve the oil, then add 5-10% more solvent to reduce the concentration.[6] 2. Ensure Slow Cooling: Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface, before moving to an ice bath.[6]
No Crystals Form 1. Solution is Too Dilute: Too much solvent was used, and the solution is not saturated upon cooling. 2. Supersaturation: The solution is supersaturated but lacks a nucleation point for crystal growth to begin.1. Concentrate the Solution: Gently boil off a portion of the solvent and allow it to cool again.[6] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a tiny "seed" crystal of the pure compound.[2] If these fail, cool the solution in an ice-salt bath.[2]
Product is Still Impure 1. Rapid Crystal Growth: Crystals formed too quickly, trapping impurities within the crystal lattice.[6] 2. Impurity has Similar Solubility: The impurity and the desired product have very similar solubility profiles in the chosen solvent.1. Slow Down Crystallization: Re-dissolve the crystals in a slightly larger volume of hot solvent and ensure very slow cooling to allow for selective crystallization.[6] 2. Change Solvent System: Attempt recrystallization from a different solvent or a mixed-solvent pair to exploit different solubility characteristics. If impurities are very similar, an alternative purification method like column chromatography may be necessary.[3][9]

Experimental Protocol: Recrystallization of N,N-dimethyl-1H-pyrrole-2-carboxamide

This protocol provides a general methodology. The specific solvent and volumes should be determined by preliminary small-scale tests.

Part 1: Solvent Selection (Small-Scale)
  • Place approximately 20-30 mg of the crude N,N-dimethyl-1H-pyrrole-2-carboxamide into several small test tubes.

  • To each tube, add a potential solvent (e.g., ethyl acetate, ethanol, water, hexanes, toluene) dropwise at room temperature, up to about 0.5 mL. Note the solubility.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath.[5]

  • Observe the solubility in the hot solvent. An ideal solvent will fully dissolve the compound when hot.[7]

  • Allow the clear, hot solutions to cool to room temperature, and then place them in an ice bath. Observe the quantity and quality of the crystals that form.

  • Select the solvent that provides poor solubility at low temperatures and high solubility at high temperatures for the bulk recrystallization.

Part 2: Bulk Recrystallization
  • Dissolution: Place the crude N,N-dimethyl-1H-pyrrole-2-carboxamide in an Erlenmeyer flask of appropriate size. Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid is just dissolved. Using the minimum amount of hot solvent is crucial for maximizing yield.[2][4]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[10] Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step minimizes premature crystallization.[4]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4][6] Once the flask has reached room temperature, you may place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[11]

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small portion of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Transfer the crystalline product to a watch glass and allow it to air dry or dry it in a vacuum oven at a temperature well below its melting point until a constant weight is achieved.

References

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center, University of Michigan-Dearborn. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

  • Helmling, O., et al. (1996). Purification of crude pyrroles. U.S. Patent No. 5,502,213. Google Patents.
  • de la Herrán, G., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018). Sciencemadness Discussion Board. Retrieved from [Link]

  • Jayathilaka, D. L. H., & Kerr, M. A. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]

  • Chate, A. V., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]

  • Solid organic cpd.s when isolated from organic reaction. (n.d.). Retrieved from [Link]

  • Pyrrole. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • N,n-dimethyl-1h-pyrrole-2-carboxamide (C7H10N2O). (n.d.). PubChemLite. Retrieved from [Link]

  • N,N-dimethyl-1H-pyrrole-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. PMC. Retrieved from [Link]

  • Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]

  • El-Ghozzi, M., et al. (2024). Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes. MDPI. Retrieved from [Link]

  • Neidlein, R., & Bargon, J. (1999). Synthesis of N-Phenylpyrrole Carboximides. Molecules. SciSpace. Retrieved from [Link]

  • Fujiwara, Y., et al. (n.d.). FACILE SYNTHESIS OF 2,3-DISUBSTITUTED PYRROLES FROM 2-SUBSTITUTED 1-PYRROLINES. CORE. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of N,N-dimethyl-1H-pyrrole-2-carboxamide

Current Status: Operational Topic: Photostability & Oxidation Prevention Compound CAS: 7126-47-8 (General Reference) Chemical Class: Electron-Rich Heterocycle / Pyrrole-2-carboxamide derivative Emergency Triage: Quick Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Photostability & Oxidation Prevention Compound CAS: 7126-47-8 (General Reference) Chemical Class: Electron-Rich Heterocycle / Pyrrole-2-carboxamide derivative

Emergency Triage: Quick Troubleshooting (FAQ)

Q: My sample has turned from off-white to a pinkish/brown color. Is it still usable? A: Proceed with Caution. Color change in pyrroles indicates the formation of "pyrrole red" (polymerized oxidation byproducts) or maleimide derivatives.

  • Action: Perform a TLC or LC-MS check immediately.

  • Threshold: If purity is >95% by UV (254 nm), repurify via short silica plug filtration (DCM/MeOH) to remove colored oligomers. If <90%, discard. The degradation products can act as radical initiators, accelerating further decomposition.

Q: Can I store this compound in DMSO at room temperature on the bench? A: No. While the carboxamide group provides some electronic stabilization compared to bare pyrrole, the electron-rich ring remains susceptible to photo-oxidation, especially in solution.

  • Risk: DMSO can facilitate oxidant transport; light accelerates singlet oxygen formation.

  • Solution: Store as a solid at -20°C. If solution storage is mandatory, use anhydrous DMSO, purge with Argon, and store in amber glass at -80°C.

Q: I need to run a 24-hour reaction under light. How do I protect the pyrrole moiety? A: You must shield the reaction vessel. Wrap the flask in aluminum foil or use low-actinic glassware. If the reaction requires light (photocatalysis), ensure the wavelengths used do not overlap with the pyrrole absorption bands (typically <300nm, but tailing can occur) or use a radical scavenger if compatible.

Technical Deep Dive: The Mechanism of Degradation

To handle N,N-dimethyl-1H-pyrrole-2-carboxamide effectively, one must understand the causality of its instability. The pyrrole ring is


-excessive (electron-rich), making it a prime target for electrophilic attack and oxidation.
The Photo-Oxidation Pathway

Upon exposure to light (h


) and atmospheric oxygen (

), the pyrrole ring undergoes sensitized photo-oxidation. The N,N-dimethylcarboxamide group at C2 withdraws some electron density, but the C4 and C5 positions remain vulnerable.
  • Sensitization: Impurities or the molecule itself absorb light, generating Singlet Oxygen (

    
    ).
    
  • Cycloaddition:

    
     attacks the pyrrole ring (typically [4+2] cycloaddition) to form an unstable endoperoxide.
    
  • Ring Opening/Rearrangement: The endoperoxide rearranges to form hydroxy-pyrrolinones or maleimides, or polymerizes to form dark, insoluble melanin-like chains.

Visualization: Degradation Cascade

PyrroleDegradation Figure 1: Photo-Oxidative Degradation Pathway of Pyrrole Carboxamides Pyrrole N,N-dimethyl-1H-pyrrole- 2-carboxamide (Intact) SingletOx Singlet Oxygen (¹O₂) Pyrrole->SingletOx Sensitization Light Light (hν) + O2 Light->SingletOx Endoperoxide Unstable Endoperoxide Intermediate SingletOx->Endoperoxide [4+2] Cycloaddition Maleimide Maleimide/Hydroxy-lactams (Oxidized Products) Endoperoxide->Maleimide Rearrangement Polymer Polypyrrole Chains (Brown/Red Precipitate) Endoperoxide->Polymer Polymerization

Figure 1: The mechanism by which light and oxygen compromise the pyrrole ring. Note that the "1H" (free N-H) facilitates these transitions by allowing tautomerization.

Standard Operating Procedures (SOPs)

SOP-01: Storage & Handling Matrix
StateStorage ConditionContainer TypeMax Shelf LifeNotes
Solid (Bulk) -20°CAmber Glass + Parafilm12-24 MonthsKeep desiccated. Hygroscopicity accelerates degradation.
Solid (Aliquot) 4°CAmber Vial6 MonthsFor frequent use. Avoid freeze-thaw cycles.
Solution (DMSO) -80°CAmber + Argon Purge1 MonthCritical: Use anhydrous DMSO. Water promotes hydrolysis.
Solution (Aq/Media) Fresh OnlyFoil-wrapped< 4 HoursPyrroles are unstable in acidic aqueous media.
SOP-02: The "Inert Aliquot" Protocol

Use this when preparing stock solutions for biological assays (e.g., IC50 determination).

  • Preparation: Weigh the solid N,N-dimethyl-1H-pyrrole-2-carboxamide in a low-light environment (close blinds, use dim hood light).

  • Solvation: Dissolve in anhydrous DMSO .

    • Why? Water acts as a nucleophile that can attack the intermediate radical cations formed during trace oxidation.

  • Deoxygenation: Gently bubble Argon gas through the solution for 30-60 seconds using a spinal needle.

    • Why? Removes dissolved

      
      , preventing the formation of singlet oxygen species.
      
  • Aliquot & Seal: Dispense into single-use amber microtubes. Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

SOP-03: Quality Control (QC) Check

Before using valuable biological reagents, validate the integrity of your pyrrole.

  • Visual Check: Clear/White = Pass. Yellow/Pink = Warning. Brown/Black = Fail.

  • NMR Diagnostic: Check the 1H NMR (DMSO-d6) .

    • Target Signal: Look for the pyrrole ring protons (typically

      
       6.0 - 7.0 ppm).
      
    • Degradation Signal: Disappearance of sharp aromatic peaks and appearance of broad "humps" in the aliphatic region (polymerization) or downfield aldehyde peaks (ring opening).

Workflow Visualization: Handling Decision Tree

HandlingWorkflow Figure 2: Decision Tree for Receipt and Storage Start Received Compound (Solid) Inspect Visual Inspection (Color Check) Start->Inspect Pass White/Off-White Inspect->Pass Fail Pink/Brown Inspect->Fail Usage Immediate Use? Pass->Usage Purify Silica Filtration (DCM/MeOH) Fail->Purify Purify->Pass StoreSolid Store Solid: -20°C, Desiccated, Amber Vial Usage->StoreSolid No (Long Term) MakeSol Make Solution: Anhydrous DMSO, Argon Purge Usage->MakeSol Yes (Assay) StoreSol Store Solution: -80°C, Single Use Aliquots MakeSol->StoreSol

Figure 2: Logic flow for assessing compound quality upon receipt and determining storage path.

References

  • PubChem. N,N-dimethyl-1H-pyrrole-2-carboxamide (Compound). National Library of Medicine. [Link]

  • McNeill Group. Exploring the photodegradation of pyrroles. Environmental Science & Technology / McNeill Research Group. [Link]

  • Linden, A., et al. Crystal structure of N,N-dimethyl-1H-pyrrole-2-carboxamide. Acta Crystallographica Section C, 1995.[1] [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of N,N-dimethyl-1H-pyrrole-2-carboxamide

An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of N,N-dimethyl-1H-pyrrole-2-carboxamide: A Comparative Approach Introduction N,N-dimethyl-1H-pyrrole-2-carboxamide is a heterocyclic compound featuring a pyrrole ri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of N,N-dimethyl-1H-pyrrole-2-carboxamide: A Comparative Approach

Introduction

N,N-dimethyl-1H-pyrrole-2-carboxamide is a heterocyclic compound featuring a pyrrole ring functionalized with a dimethylcarboxamide group at the C2 position. As with any synthetic molecule destined for research or pharmaceutical development, unambiguous structural confirmation is paramount. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and dynamics of protons within a molecule.

This guide offers a comprehensive analysis of the ¹H NMR spectrum of N,N-dimethyl-1H-pyrrole-2-carboxamide. We will delve into the characteristic chemical shifts and coupling patterns of the pyrrole ring protons and explore the intriguing phenomenon of hindered rotation in the N,N-dimethylamide moiety. To provide a richer context, this guide will objectively compare its spectral features with two structurally related alternatives: N,N-dimethylbenzamide and 2-acetylpyrrole. This comparative analysis, supported by experimental data and protocols, will highlight the unique spectroscopic signature of the title compound.

¹H NMR Spectrum Analysis: N,N-dimethyl-1H-pyrrole-2-carboxamide

The ¹H NMR spectrum of N,N-dimethyl-1H-pyrrole-2-carboxamide presents distinct signals corresponding to the pyrrole ring protons (H-3, H-4, H-5), the pyrrole N-H proton, and the N-methyl protons of the carboxamide group.

The Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, which influences the chemical shifts of its attached protons.[1] The protons typically appear in the aromatic region of the spectrum, generally between 6.0 and 7.5 ppm.

  • H-5 Proton: This proton is adjacent to the nitrogen atom and is expected to be the most downfield of the ring protons, often appearing as a triplet or more complex multiplet around 6.8-7.0 ppm.

  • H-3 and H-4 Protons: These protons are typically found more upfield. The H-3 proton, adjacent to the electron-withdrawing carboxamide group, will be deshielded relative to the H-4 proton. They often appear as multiplets around 6.1-6.3 ppm.

  • N-H Proton: The proton attached to the pyrrole nitrogen (N1-H) is acidic and its signal is often broad due to quadrupole broadening and exchange with residual water or other exchangeable protons. Its chemical shift is highly dependent on solvent and concentration, typically appearing as a very broad singlet far downfield (> 9.0 ppm).

The N,N-dimethylamide Group: A Case of Hindered Rotation

A key diagnostic feature in the ¹H NMR spectrum of N,N-dimethylamides is the observation of two distinct singlets for the two methyl groups. This phenomenon arises from the hindered rotation around the carbonyl carbon-nitrogen (C-N) bond.[2][3][4]

The amide linkage exhibits significant double-bond character due to resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group.[5] This partial double bond creates a substantial energy barrier to rotation, making the C-N bond rigid on the NMR timescale at room temperature.[2][3][6] Consequently, the two methyl groups are in magnetically inequivalent environments: one is cis and the other is trans to the carbonyl oxygen. This magnetic non-equivalence causes them to resonate at different frequencies, giving rise to two separate singlets, typically observed around 3.1 ppm and 2.9 ppm.[7]

Figure 1: Resonance structures illustrating the partial double bond character of the C-N amide bond, leading to hindered rotation.

Comparative Spectral Analysis

To better understand the spectral nuances of N,N-dimethyl-1H-pyrrole-2-carboxamide, we compare it with two related molecules: N,N-dimethylbenzamide, which replaces the pyrrole ring with a benzene ring, and 2-acetylpyrrole, which replaces the dimethylamino group with a methyl group.

Alternative 1: N,N-dimethylbenzamide

N,N-dimethylbenzamide serves as an excellent aromatic amide counterpart. Its ¹H NMR spectrum also displays the characteristic pair of singlets for the N,N-dimethyl protons due to hindered rotation.[7][8][9]

  • Aromatic Protons: The protons on the benzene ring typically appear as a complex multiplet in the range of 7.3-7.4 ppm.[7] This is generally downfield compared to the pyrrole protons, reflecting the different aromatic environment.

  • N-methyl Protons: The two methyl groups give rise to two singlets, often around 3.10 ppm and 2.96 ppm.[7] The precise chemical shifts differ slightly from the pyrrole analogue, demonstrating the subtle electronic influence of the attached aromatic system on the amide group.

Alternative 2: 2-Acetylpyrrole

Comparing with 2-acetylpyrrole allows for the isolation of the electronic effects of the substituent on the pyrrole ring. Here, the dimethylamino group is replaced by a simple methyl group.

  • Pyrrole Protons: The chemical shifts of the pyrrole protons in 2-acetylpyrrole are found at approximately 7.10 ppm, 6.90 ppm, and 6.28 ppm.[10] The electron-donating nature of the dimethylamino group in our target compound causes a slight upfield shift of the pyrrole protons compared to the acetyl-substituted pyrrole.

  • Methyl Protons: Instead of two singlets from a dimethylamino group, 2-acetylpyrrole exhibits a single, sharp singlet for the three protons of the acetyl methyl group, typically appearing around 2.44 ppm.[10] This highlights the clear difference in the NMR signature when the nitrogen atom is absent from the substituent.

Data Summary: A Comparative Table

CompoundProton TypeChemical Shift (δ, ppm)Multiplicity
N,N-dimethyl-1H-pyrrole-2-carboxamide Pyrrole NH > 9.0 (variable)broad s
Pyrrole Ring H s~ 6.1 - 7.0m
N-CH ₃ (cis)~ 3.1s
N-CH ₃ (trans)~ 2.9s
N,N-dimethylbenzamide [7]Aromatic H s~ 7.38m
N-CH ₃ (cis)~ 3.10s
N-CH ₃ (trans)~ 2.96s
2-Acetylpyrrole [10]Pyrrole NH > 9.0 (variable)broad s
Pyrrole Ring H s~ 6.28, 6.90, 7.10m
CO-CH~ 2.44s

Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency. s = singlet, m = multiplet.

Experimental Protocol: ¹H NMR Spectroscopy

This section provides a standardized, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample (e.g., N,N-dimethyl-1H-pyrrole-2-carboxamide). b. Transfer the sample into a clean, dry vial. c. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals. d. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. e. Cap the vial and gently agitate until the sample is fully dissolved. f. Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spinner turbine and place it in the sample gauge to set the correct depth. b. Insert the sample into the NMR magnet. c. Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. d. Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which sharpens the NMR signals and improves resolution. This is a critical step for obtaining high-quality data. e. Select a standard proton experiment. Typical acquisition parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. f. Set the number of scans (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio.

3. Data Processing: a. Fourier Transform (FT): The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum. b. Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline. c. Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline of the spectrum. d. Referencing: Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm or the residual solvent peak to its known chemical shift. e. Integration: Integrate the area under each peak to determine the relative ratio of protons contributing to each signal.

G cluster_workflow Experimental Workflow for ¹H NMR Analysis prep 1. Sample Preparation (Dissolve sample in deuterated solvent) acq 2. Data Acquisition (Lock, Shim, Acquire FID) prep->acq Insert into Spectrometer proc 3. Data Processing (FT, Phase, Baseline Correction) acq->proc Transfer Raw Data analysis 4. Spectral Analysis (Assign peaks, Analyze couplings) proc->analysis Generate Spectrum

Figure 2: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of N,N-dimethyl-1H-pyrrole-2-carboxamide is rich with structural information. The chemical shifts and coupling patterns of the pyrrole ring protons confirm the heterocyclic core, while the presence of two distinct singlets for the N-methyl groups provides definitive evidence for the amide functionality and its characteristic hindered C-N bond rotation. This feature is a powerful diagnostic tool for identifying such moieties.

By comparing its spectrum to those of N,N-dimethylbenzamide and 2-acetylpyrrole, we can appreciate the subtle yet significant electronic influences of the aromatic ring and the carbonyl substituent on proton chemical shifts. This comparative guide, grounded in spectroscopic principles and supported by a robust experimental framework, demonstrates the power of ¹H NMR not just for identification, but for a deeper understanding of molecular structure and dynamics.

References

  • NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. (n.d.). University of California, Santa Cruz - Chemistry and Biochemistry. Retrieved from [Link]

  • 2-Acetylpyrrole. (n.d.). PubChem. Retrieved from [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (2017). Royal Society of Chemistry. Retrieved from [Link]

  • Drakenberg, T., Dahlqvist, K. I., & Forsen, S. (1972). Barrier to internal rotation in amides. IV. N,N-Dimethylamides. Substituent and solvent effects. The Journal of Physical Chemistry, 76(15), 2178–2183. Retrieved from [Link]

  • Gasparro, F. P., & Kolodny, N. H. (1977). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Journal of Chemical Education, 54(4), 258. Retrieved from [Link]

  • Saleem, M., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Resonance structure of N,N-dimethylamides showing the hindered rotation around the amide bond. (n.d.). ResearchGate. Retrieved from [Link]

  • Korver, P., et al. (1970). Spectroscopic studies on N,N‐dimethylamides—I: Structure‐reactivity correlation for rotational barriers from a nuclear magnetic resonance study of p‐ and m‐substituted N,N‐dimethylbenzamides. Tetrahedron. Retrieved from [Link]

  • Chen, C.-L., et al. (n.d.). Dipyrrole Carboxamide Derived Selective Ratiometric Probes for Cyanide Ion. Academia Sinica. Retrieved from [Link]

  • Patel, H., et al. (2015). Synthesis, Characterisation and Antimicrobial Evaluation of Some New Pyrrole-2-Carboxamide Derivatives. ResearchGate. Retrieved from [Link]

  • N,N-Dimethylbenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). ACG Publications. Retrieved from [Link]

  • An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid (MA) in water. (n.d.). Organic Chemistry Research. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0276509). (n.d.). NP-MRD. Retrieved from [Link]

  • NMR spectrum of n,n-diethylbenzamidr. (2023). Reddit. Retrieved from [Link]

  • 2-Acetylpyrrole. (2018). SIELC Technologies. Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • N,N-dimethyl-1H-pyrrole-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • 2-Acetyl-1-methylpyrrole. (n.d.). PubChem. Retrieved from [Link]

  • ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H-pyrrole-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

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Comparative

FTIR Characteristic Peaks of Pyrrole-2-Carboxamide Carbonyl Group

A Technical Comparison Guide for Structural Elucidation Executive Summary: The Diagnostic Power of the Amide I Band In the development of kinase inhibitors and DNA-binding ligands (e.g., distamycin analogues), the pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Structural Elucidation

Executive Summary: The Diagnostic Power of the Amide I Band

In the development of kinase inhibitors and DNA-binding ligands (e.g., distamycin analogues), the pyrrole-2-carboxamide motif is a privileged scaffold. Its ability to function as both a hydrogen bond donor and acceptor is critical for binding affinity.

For researchers, the Amide I band (C=O stretch) in FTIR spectroscopy is not merely a functional group check; it is a sensitive probe for electronic conjugation and conformational isomerism .

Key Technical Insight: Unlike simple amides (e.g., benzamide) or its positional isomer (pyrrole-3-carboxamide), the pyrrole-2-carboxamide carbonyl group exhibits a distinct red shift (lower wavenumber) in the solid state, typically appearing at ~1644 cm⁻¹ . This is driven by the strong electron-donating resonance of the pyrrole nitrogen and the formation of stable intermolecular hydrogen-bonded dimers.

Theoretical Framework: Resonance & Hydrogen Bonding

To interpret the FTIR spectrum accurately, one must understand the underlying electronic and steric factors.

A. The Resonance Effect (Electronic)

The pyrrole nitrogen lone pair is part of the aromatic sextet. In the 2-position , this lone pair can be delocalized directly into the carbonyl group more effectively than in the 3-position .

  • Consequence: The C=O bond acquires significant single-bond character.[1]

  • Result: The force constant (

    
    ) decreases, lowering the vibrational frequency (
    
    
    
    ).
B. The Hydrogen Bonding Effect (Steric/Supramolecular)

In the solid state (KBr pellet), pyrrole-2-carboxamide exists predominantly as a centrosymmetric dimer held together by distinct N-H···O=C hydrogen bonds.

  • Solid State: Strong H-bonding weakens the C=O bond further

    
    ~1644 cm⁻¹ .
    
  • Solution (DMSO): Solvent molecules disrupt the dimers. The molecule exists as an equilibrium of s-cis and s-trans conformers, resulting in a doublet at higher frequencies (1689 cm⁻¹ and 1667 cm⁻¹ ).

Comparative Analysis: Identifying the Fingerprint

The following data compares the pyrrole-2-carboxamide scaffold against its direct alternatives.

Table 1: Comparative FTIR Wavenumbers (Amide I & II Regions)
CompoundState/MatrixC=O Stretch (Amide I)N-H StretchKey Structural Insight
Pyrrole-2-carboxamide Solid (KBr) 1644 cm⁻¹ 3400–3200 cm⁻¹ (Broad)Diagnostic Peak. Low frequency due to max conjugation + H-bond dimerization.
Pyrrole-2-carboxamide Solution (DMSO) 1689 / 1667 cm⁻¹ ~3480 cm⁻¹ (Sharper)Conformational Doublet. Represents s-cis (1667) and s-trans (1689) rotamers.
Pyrrole-3-carboxamide Solid (KBr)~1676 cm⁻¹ 3350 / 3180 cm⁻¹Blue Shift. Less effective resonance from pyrrole N to C=O compared to 2-isomer.
Benzamide Solid (KBr)1660–1690 cm⁻¹3365 / 3170 cm⁻¹Standard aromatic amide reference. Lacks the electron-rich pyrrole donor effect.

Note: The ~30 cm⁻¹ difference between the 2-isomer (1644) and 3-isomer (1676) is a definitive structural proof when distinguishing between regioisomers during synthesis.

Visualizing the Mechanism

The following diagrams illustrate the structural causality behind the spectral data.

Diagram 1: Resonance and Conformational Isomerism

G cluster_0 Electronic Effects cluster_1 Solvent Effects (Py-2-Ca) N_LonePair Pyrrole N Lone Pair C2_Pos C2 Position (Direct Conjugation) N_LonePair->C2_Pos Strong Donation C3_Pos C3 Position (Cross Conjugation) N_LonePair->C3_Pos Weak Donation CO_Bond C=O Bond Order C2_Pos->CO_Bond Reduces k (Lower cm⁻¹) C3_Pos->CO_Bond Minimal Effect Solid Solid State (KBr) H-Bonded Dimers Peak_Solid Single Peak ~1644 cm⁻¹ Solid->Peak_Solid DMSO Solution (DMSO) Free Monomers Peak_Soln Doublet 1689 / 1667 cm⁻¹ DMSO->Peak_Soln

Caption: Logical flow showing how resonance position (2 vs 3) and solvent environment dictate the observed IR frequency.

Experimental Protocols

To replicate these results, precise sample preparation is required to avoid moisture interference (which masks N-H bands) and to ensure correct polymorphic forms.

Protocol A: Solid-State Analysis (KBr Pellet)

Best for: Routine identification and observing H-bonded dimers.

  • Desiccation: Dry analytical grade KBr powder at 110°C overnight to remove hygroscopic water.

  • Ratio: Mix 1.5 mg of Pyrrole-2-carboxamide with 250 mg of KBr (approx 0.5-1.0% w/w).

    • Why? Higher concentrations lead to "bottoming out" of the strong C=O peak, causing distortion.

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine flour consistency is reached.

    • Caution: Do not over-grind if the sample is polymorphic, as pressure can induce phase transitions.

  • Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes to form a transparent disc.

  • Acquisition: Scan from 4000–400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Protocol B: Solution-State Analysis (DMSO)

Best for: Observing conformational isomers (s-cis/s-trans).

  • Solvent Choice: Use anhydrous DMSO-d6 or spectroscopic grade DMSO.

    • Why? DMSO is a strong H-bond acceptor, disrupting the pyrrole dimers effectively.

  • Concentration: Prepare a 0.1 M solution.

    • Note: Too dilute (<0.01 M) may result in low signal-to-noise; too concentrated (>0.5 M) may re-introduce dimerization bands.

  • Cell: Use a CaF₂ liquid cell (0.1 mm path length).

    • Warning: Do not use KBr windows with aqueous or hygroscopic DMSO samples as they will fog.

  • Background: Collect a background spectrum of pure DMSO before the sample.

Diagram 2: Experimental Workflow

Workflow Start Start: Sample Prep Choice Select Matrix Start->Choice KBr_Path Solid State (KBr) Choice->KBr_Path DMSO_Path Solution (DMSO) Choice->DMSO_Path Grind Grind 1:100 ratio (Agate Mortar) KBr_Path->Grind Dissolve Dissolve 0.1M (Anhydrous) DMSO_Path->Dissolve Press Press 10 Tons (Vacuum) Grind->Press Result_KBr Result: Single Peak ~1644 cm⁻¹ (Dimer) Press->Result_KBr Cell CaF₂ Liquid Cell Dissolve->Cell Result_DMSO Result: Doublet ~1689/1667 cm⁻¹ (Monomers) Cell->Result_DMSO

Caption: Decision tree for selecting the appropriate IR protocol based on the structural information required.

References
  • Grabowski, S. J., Dubis, A. T., Palusiak, M., & Leszczynski, J. (2006). Heteronuclear Intermolecular Resonance-Assisted Hydrogen Bonds. The Structure of Pyrrole-2-Carboxamide. The Journal of Physical Chemistry A. Link

  • Dubis, A. T., & Grabowski, S. J. (2002).[2] Vibrational spectrum of methyl pyrrole-2-carboxylate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • Bhosale, J. D., & Dabur, R. (2018). Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide.... Molecules.[1][3][4][5][6] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard Reference for General Amide Shifts).

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Validation

A Comparative Guide to the Bioactivity of Pyrrole-2-Carboxamide and Indole-2-Carboxamide Scaffolds

In the landscape of medicinal chemistry, the strategic selection of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the most productive of these scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic selection of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the most productive of these scaffolds are the five-membered pyrrole and the bicyclic indole ring systems. This guide provides an in-depth, objective comparison of the bioactivity profiles of their respective 2-carboxamide derivatives, moving beyond a simple list of activities to dissect the underlying structure-activity relationships (SAR) and mechanistic principles that govern their therapeutic potential. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage these privileged structures for novel therapeutic interventions.

Introduction: Bioisosterism and Beyond

The pyrrole-2-carboxamide and indole-2-carboxamide cores are often considered bioisosteres, where the fused benzene ring of the indole represents a significant augmentation of the simpler pyrrole. This structural relationship is the foundation of their often-overlapping, yet distinct, pharmacological profiles. While both are adept at forming key hydrogen bonds via the carboxamide linker and the ring N-H group, the expanded aromatic system of the indole provides a larger surface area for van der Waals and π-π stacking interactions, profoundly influencing target binding, selectivity, and pharmacokinetic properties. This guide will explore these nuances through the lens of specific, data-supported therapeutic applications.

Chapter 1: The Battleground of Tuberculosis - A Head-to-Head Comparison in Targeting MmpL3

One of the most compelling areas for a direct comparison between these two scaffolds is in the development of novel antitubercular agents. Both have yielded potent inhibitors of the Mycobacterium tuberculosis (Mtb) Mycolic acid transporter, MmpL3, an essential protein responsible for translocating mycolic acids to the mycobacterial cell envelope.[1][2]

The MmpL3 Target

MmpL3 is a resistance-nodulation-division (RND) superfamily transporter that functions as a proton-motive force-dependent flippase for trehalose monomycolate (TMM), the precursor to mycolic acids. Inhibition of MmpL3 is catastrophic for the bacterium, leading to the collapse of the unique cell wall structure and cell death.[1]

Pyrrole-2-Carboxamides as MmpL3 Inhibitors

Structure-guided design has produced pyrrole-2-carboxamide derivatives with outstanding potency against Mtb, including drug-resistant strains.[2][3] A critical insight from SAR studies is the necessity of specific hydrogen bonds formed by the pyrrole N-H and the amide N-H with the MmpL3 active site.[2] Methylation of these positions leads to a dramatic loss of activity. Furthermore, the scaffold's activity is significantly enhanced by two key substitutions:

  • Amide Substituent (R1): Large, bulky lipophilic groups, such as adamantyl, are crucial for potency.[2]

  • Pyrrole Ring Substituent (R2): Attaching phenyl or pyridyl groups with electron-withdrawing substituents (e.g., fluorine) to the pyrrole ring substantially improves anti-TB activity.[2][3]

Indole-2-Carboxamides as MmpL3 Inhibitors

Similarly, indole-2-carboxamides have been identified as a promising class of antituberculosis agents targeting MmpL3.[1][4][5] The SAR echoes that of the pyrrole series, emphasizing the importance of the indole N-H and amide N-H for activity.[4] Optimization of the amide substituent led to the discovery that cyclohexyl and adamantyl groups confer high potency.[4][5]

Comparative Analysis and Data
Scaffold Compound Example Key Substituents MIC vs. Mtb H37Rv (µM) Cytotoxicity (IC50, µM) Reference
Pyrrole-2-carboxamideCompound 32R1: 1-adamantyl; R2: 2,4-difluorophenyl<0.016 µg/mL (~0.04 µM)>64 µg/mL[2]
Indole-2-carboxamideCompound 9R1: (1R,2S)-2-methylcyclohexyl; R2: 5-chloro0.079>100[4]
Indole-2-carboxamideCompound 3R1: 1-adamantyl; R2: H0.68>200[5]

The data reveals that both scaffolds can be optimized to achieve nanomolar potency against Mtb. The pyrrole-based compounds, guided by crystal structures, have reached exceptionally low minimum inhibitory concentrations (MIC).[2] This suggests that while the larger indole scaffold is highly effective, the more compact pyrrole ring can be exquisitely tailored to fit the MmpL3 binding pocket. The core pharmacophoric elements for MmpL3 inhibition by both scaffolds are remarkably similar, highlighting a convergent evolutionary path in their design.

MmpL3_Pharmacophore cluster_0 Pharmacophore Model cluster_1 MmpL3 Binding Pocket Core Pyrrole or Indole Ring Amide 2-Carboxamide Linker (H-bond acceptor/donor) Core->Amide C2 position NH Ring N-H (H-bond donor) R2 Aryl/Heteroaryl Group (Optional, for Pyrrole) Core->R2 C4/C5 position R1 Bulky Lipophilic Group (e.g., Adamantyl) Amide->R1 N-substitution Pocket Hydrophobic Pocket & H-Bonding Residues Amide->Pocket H-bonds NH->Pocket H-bonds R1->Pocket engages

Caption: Core pharmacophore for MmpL3 inhibition.

Chapter 2: Applications in Oncology - Targeting Protein Kinases

In cancer therapy, the indole scaffold has been extensively explored, leading to numerous approved kinase inhibitors. The pyrrole ring, while also active, features in a different set of kinase-targeted agents.

Indole-2-Carboxamides as EGFR/CDK2 Dual Inhibitors

Recent studies have demonstrated that indole-2-carboxamide derivatives can act as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in cancer progression.[6] The SAR for these compounds indicates that:

  • Phenethyl Moiety: A phenethyl group attached to the amide nitrogen is critical for potent antiproliferative action.

  • Indole Substitution: Halogen substitution (e.g., chlorine) on the indole's phenyl ring enhances activity.

  • Terminal Amine: A terminal morpholine or 2-methylpyrrolidine group on the phenethyl moiety yields the most potent compounds.[6]

For example, compound 5d from this series showed potent antiproliferative activity (mean GI50 = 1.05 µM) and strong inhibition of both EGFR (IC50 = 89 nM) and CDK2 (IC50 = 95 nM).[6]

Pyrrole-2-Carboxamides as p38α MAP Kinase Inhibitors

A distinct series of pyrrole-2-carboxamides was identified through virtual screening as inhibitors of p38α Mitogen-Activated Protein (MAP) kinase, a key enzyme in inflammatory cytokine production.[7] This highlights the utility of the pyrrole scaffold for targeting the ATP-binding pocket of kinases.

Comparative Analysis

The larger indole scaffold provides a more extensive surface for derivatization (at positions 3, 4, 5, 6, and 7), which has been effectively exploited to achieve dual-target occupancy in kinases like EGFR and CDK2.[6] The additional phenyl ring allows for interactions with regions of the kinase binding site that are inaccessible to simpler pyrroles. Conversely, the smaller, more compact pyrrole core is well-suited for fitting into highly conserved ATP-binding pockets, as seen with p38α inhibitors, where exquisite selectivity can be a challenge.[7] The choice between scaffolds depends on the specific topology of the target kinase's active site.

Kinase_Inhibition cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS PI3K PI3K/AKT Pathway EGFR->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Inhibitor Indole-2-Carboxamide (e.g., Compound 5d) Inhibitor->EGFR inhibits

Caption: Inhibition of the EGFR signaling cascade.

Chapter 3: Modulating the Central Nervous System - A Niche for Indoles

The indole ring is a well-established pharmacophore for CNS targets, owing in part to its resemblance to endogenous neurotransmitters like serotonin. This has made the indole-2-carboxamide scaffold particularly fruitful for modulating G-protein coupled receptors (GPCRs).

Indole-2-Carboxamides as CB1 Allosteric Modulators

A prominent example is the discovery of indole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1).[8][9] These compounds bind to a site topographically distinct from the orthosteric site for endogenous cannabinoids. This allows for a more subtle "tuning" of receptor activity rather than simple activation or blockade, a potentially safer therapeutic strategy. SAR studies have shown that C3 and C5 substituents on the indole ring, as well as the nature of the amide substituent, profoundly impact both binding affinity and the degree of allosteric modulation.[8][10]

Comparative Analysis

While pyrrole-2-carboxamides have been investigated for various biological activities, including as CB2 receptor antagonists, the indole-2-carboxamide scaffold has demonstrated broader success in the complex field of GPCR allosteric modulation.[11] The larger, more rigid, and electronically rich indole system likely provides the necessary multipoint interactions required to bind with high affinity to allosteric sites, which are often less conserved than orthosteric pockets.

Chapter 4: Experimental Design & Protocols

To facilitate further research in this area, this section provides standardized, step-by-step protocols for the synthesis and evaluation of these compounds.

Protocol 1: General Synthesis of N-substituted-2-carboxamides

This protocol describes a standard amide coupling reaction.

  • Dissolution: Dissolve the starting material, indole-2-carboxylic acid or pyrrole-2-carboxylic acid (1.0 eq), in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activator Addition: Add a coupling reagent such as HATU (1.1 eq) or BOP (1.1 eq).[4][6]

  • Base Addition: Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture and stir for 10-15 minutes at room temperature.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to yield the final product.

Protocol 2: Antimycobacterial Susceptibility Testing (MIC Determination)

This protocol uses the Microplate Alamar Blue Assay (MABA).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microplate using Middlebrook 7H9 broth to achieve final concentrations to be tested.

  • Inoculum Preparation: Grow Mycobacterium tuberculosis H37Rv to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, then dilute 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound. Include positive (cells + broth) and negative (broth only) controls.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Assay Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

  • Reading: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest compound concentration that prevents this color change.

Protocol 3: MTT Assay for Cytotoxicity Assessment
  • Cell Seeding: Seed human cells (e.g., Vero or THP-1) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in 5% CO2.[1]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for an additional 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the compound concentration that reduces cell viability by 50%.

Workflow Start Design & Synthesis Purify Purification & Characterization (Chromatography, NMR, MS) Start->Purify PrimaryScreen Primary Bioactivity Screen (e.g., MIC vs. Mtb) Purify->PrimaryScreen Cytotox Cytotoxicity Assay (e.g., MTT vs. Vero cells) Purify->Cytotox Selectivity Selectivity Index (SI) Calculation (IC50 / MIC) PrimaryScreen->Selectivity Cytotox->Selectivity Selectivity->Start Low SI (Redesign) SecondaryScreen Secondary / Mechanistic Assays (e.g., Kinase Inhibition, Target Engagement) Selectivity->SecondaryScreen High SI Lead Lead Candidate SecondaryScreen->Lead

Caption: A typical drug discovery workflow.

Conclusion and Future Outlook

This guide demonstrates that while pyrrole-2-carboxamide and indole-2-carboxamide share a common heritage and overlapping activities, they are not interchangeable.

  • The Indole-2-Carboxamide scaffold is a highly versatile and privileged structure. Its extended aromatic system and multiple points for substitution make it exceptionally well-suited for developing inhibitors against complex targets like kinases and allosteric sites on GPCRs, where broader surface interactions are paramount.

  • The Pyrrole-2-Carboxamide scaffold, while more compact, is a powerful core for creating highly potent and specific inhibitors, particularly when guided by structural biology. Its success against MmpL3 shows that for certain targets, its focused pharmacophoric features can be optimized to achieve efficacy that rivals or even exceeds its larger cousin.

The choice between these scaffolds is therefore not a matter of inherent superiority, but of strategic alignment with the target biology. Future research should focus on direct, side-by-side comparisons in identical assays to build a more quantitative understanding of their relative merits. Furthermore, exploring chimeras or novel bioisosteric replacements for these cores could unlock new chemical space and lead to the next generation of therapeutics.

References

  • Onajole, O. K., et al. (2017). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC, NIH. [Link]

  • Kumar, V., et al. (n.d.). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Sadek, B., et al. (2012). Detailed structure-activity relationship of indolecarboxamides as H4 receptor ligands. PubMed. [Link]

  • Nielsen, T. E., et al. (n.d.). Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. PMC. [Link]

  • Pawar, S. V., et al. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Laprairie, R. B., et al. (2013). Structure–Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Laprairie, R. B., et al. (2013). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). PubMed. [Link]

  • Abdel-Gawad, N. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PMC. [Link]

  • Wang, Z., et al. (2016). Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Imbri, D., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Reported pyrrole-2-carboxamide-based bioactive compounds. ResearchGate. [Link]

  • Reddy, C. R., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research. [Link]

  • Onajole, O. K., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • de Souza, M. V. N., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases. [Link]

  • MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • Zhao, X., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Semantic Scholar. [Link]

  • Kulkarni, P. M., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Down, K., et al. (2010). The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. PubMed. [Link]

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Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of N,N-dimethyl-1H-pyrrole-2-carboxamide

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity determination of N,N-dimethyl-1H-pyrrole-2-carboxamide. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity determination of N,N-dimethyl-1H-pyrrole-2-carboxamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of parameters. It delves into the scientific rationale behind methodological choices, offering a framework for developing and validating a reliable, high-fidelity analytical method grounded in established regulatory principles.

Introduction: The Critical Role of Purity Analysis

N,N-dimethyl-1H-pyrrole-2-carboxamide is a heterocyclic amide whose purity is paramount when it serves as a pharmaceutical intermediate or a key building block in synthetic chemistry. Even trace impurities can impact the safety, efficacy, and stability of a final active pharmaceutical ingredient (API). Consequently, a validated, stability-indicating analytical method is not merely a quality control checkpoint; it is a fundamental requirement for regulatory compliance and ensuring product integrity. High-Performance Liquid Chromatography (HPLC) with UV detection stands as the cornerstone technique for this purpose, offering the high resolution necessary to separate the main component from process-related impurities and degradation products.

Analyte Properties: Guiding Method Development

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties.

  • Chemical Structure: N,N-dimethyl-1H-pyrrole-2-carboxamide

  • Molecular Formula: C₇H₁₀N₂O[1]

  • Molecular Weight: 138.17 g/mol [1]

  • Appearance: Solid

  • LogP (XLogP3): 0.8[1]

The structure features a pyrrole ring, which is an aromatic heterocycle, conferring strong UV absorbance, making UV detection a highly suitable choice. The LogP value of 0.8 indicates that the molecule is moderately polar, rendering it an ideal candidate for reversed-phase (RP) HPLC, where it can be effectively retained and separated on a non-polar stationary phase.

Method Comparison: C18 vs. Phenyl-Hexyl Selectivity

The choice of stationary phase is the most critical factor influencing chromatographic selectivity. Here, we compare a conventional C18 column with a Phenyl-Hexyl column, which offers an alternative separation mechanism.

Method A: The Industry Standard - C18 Stationary Phase

A C18 (octadecyl) column is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for a wide range of molecules.[2] The separation is primarily driven by hydrophobic interactions between the analyte and the long alkyl chains of the stationary phase. For N,N-dimethyl-1H-pyrrole-2-carboxamide, a C18 column is expected to provide robust retention and good peak shape, especially when paired with an acidified mobile phase to suppress the ionization of any potential silanol groups on the silica backbone.

Method B: Alternative Selectivity - Phenyl-Hexyl Stationary Phase

A Phenyl-Hexyl phase provides a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl linker, it introduces π-π interactions between the phenyl groups of the stationary phase and the aromatic pyrrole ring of the analyte.[3][4] This alternative selectivity can be particularly advantageous for separating impurities that have similar hydrophobicity but differ in their aromatic character or substitution pattern.

Comparative Performance Data

The following table summarizes the expected performance of the two methods for separating N,N-dimethyl-1H-pyrrole-2-carboxamide from a hypothetical closely-eluting, aromatic impurity.

Performance ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale for Performance
Resolution (Rs) 1.82.5 The π-π interactions offered by the Phenyl-Hexyl phase provide enhanced selectivity for aromatic analytes, leading to better separation.
Tailing Factor (Tf) 1.11.1Both modern, high-purity silica columns, when used with an acidified mobile phase, are expected to produce symmetrical peaks.
Theoretical Plates (N) 12,00011,500Efficiency is comparable, with minor variations expected based on column packing and particle size.
Analysis Time 15 min15 minBy adjusting the gradient profile, the analysis time can be kept consistent for a fair comparison.
Best For General-purpose purity testing, robust and widely applicable.Resolving difficult aromatic or unsaturated impurities.Method A is a reliable starting point, while Method B is a powerful tool for challenging separations.

Based on this comparison, the Phenyl-Hexyl column (Method B) offers superior resolving power for aromatic impurities and is selected as the recommended method for a high-fidelity purity analysis.

Recommended HPLC Method and Validation Framework

The following method is designed to be robust and compliant with international regulatory standards. Its validation should be performed according to the ICH Q2(R1) guideline, which establishes a set of parameters to ensure the method is fit for its intended purpose.[5][6]

Chromatographic Conditions (Method B)
ParameterConditionRationale
HPLC Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmProvides alternative selectivity through π-π interactions, ideal for aromatic compounds.[3] The dimensions offer a good balance of efficiency and pressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a mobile phase modifier, ensuring protonation of the analyte and minimizing peak tailing from silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good UV transparency.
Gradient Program 0-2 min (10% B), 2-10 min (10-90% B), 10-12 min (90% B), 12.1-15 min (10% B)A gradient elution is necessary to separate impurities with a wide range of polarities and to ensure the column is cleaned after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and viscosity.
Detection UV at 254 nmThe pyrrole ring exhibits strong absorbance at this wavelength, providing good sensitivity.[7]
Injection Volume 5 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Sample Diluent Acetonitrile/Water (50:50, v/v)This composition ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak splitting.
Method Validation Grounded in ICH Q2(R1)

A trustworthy protocol must be a self-validating system. The developed method must be validated to demonstrate its suitability.[8]

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through peak purity analysis using a photodiode array (PDA) detector and by spiking the sample with known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard and performing a linear regression analysis on the peak area versus concentration data.

  • Accuracy: The closeness of test results to the true value. It is determined by applying the method to a sample of known purity (e.g., a spiked placebo) and calculating the percentage recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Experimental Workflow and Protocols

The following diagram and protocols outline the step-by-step process for performing the purity analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Processing A Mobile Phase & Diluent Preparation B Reference Standard Solution (1.0 mg/mL) A->B C Sample Solution (1.0 mg/mL) A->C D Instrument Setup & Equilibration C->D E System Suitability Test (SST) Inject Reference Std (n=5) D->E F Sequence Execution Inject Blank, Std, Samples E->F G Chromatogram Integration F->G H Impurity Identification & Peak Area Measurement G->H I Purity Calculation (% Area Normalization) H->I J J I->J Final Report

Sources

Validation

Precision Melting Point Determination of N,N-Dimethyl-1H-pyrrole-2-carboxamide Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Senior QC Analysts, and Drug Development Scientists Executive Summary In the landscape of pharmaceutical intermediates, N,N-dimethyl-1H-pyrrole-2-carboxamide...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior QC Analysts, and Drug Development Scientists

Executive Summary

In the landscape of pharmaceutical intermediates, N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS 7126-47-8) and its derivatives represent a critical scaffold for kinase inhibitors and anti-tubercular agents (e.g., MmpL3 inhibitors). While often treated as routine, the melting point (MP) determination of these tertiary amides presents unique challenges due to their propensity for polymorphism and lower thermal stability compared to their primary amide counterparts.

This guide objectively compares the "product"—the N,N-dimethyl substituted scaffold—against its structural alternatives (primary/secondary amides) to explain its distinct thermal behavior. Furthermore, it compares the three industry-standard methodologies for MP determination (Capillary, DSC, and Hot-Stage Microscopy), providing a validated protocol to ensure data integrity in drug development workflows.

Chemical Context: The "Product" vs. Alternatives

To understand the experimental data, one must first grasp the structural causality. The N,N-dimethyl substitution fundamentally alters the solid-state physics of the pyrrole carboxamide class.

FeatureProduct: N,N-Dimethyl Derivative Alternative: Primary Amide (Unsubstituted) Scientific Impact
Structure Tertiary Amide (No N-H donor)Primary Amide (NH₂ donor)H-Bonding: The N,N-dimethyl group disrupts the intermolecular hydrogen bonding network.
Melting Point 97–99 °C ~170–174 °C Lattice Energy: The product requires significantly less energy to break the crystal lattice, resulting in a lower MP.
Solubility High (Lipophilic)Moderate (Polar)Purification: The product is harder to crystallize from polar solvents, often requiring specific binary solvent systems.

Key Insight: The lower melting point of the N,N-dimethyl derivative makes it more susceptible to "pre-melting" phenomena and lattice softening, often leading to false-low readings in automated equipment if ramp rates are too high.

Comparative Analysis of Determination Methods

For this compound class, selecting the correct instrumentation is as critical as the synthesis itself. Below is an objective comparison of the three dominant methodologies.

Method A: Automated Optoelectronic Capillary (The QC Standard)
  • Principle: Light transmission changes as solid converts to liquid in a glass capillary.

  • Performance: High throughput, compliant with USP <741>.

  • Best For: Routine Quality Control (QC) of final lots.

  • Limitation: Can miss subtle polymorphic transitions common in pyrrole amides.

Method B: Differential Scanning Calorimetry (DSC) (The R&D Standard)
  • Principle: Measures heat flow difference between sample and reference; identifies endothermic phase transitions.

  • Performance: The "Gold Standard" for accuracy. Separates solvent loss (broad endotherm) from true melting (sharp endotherm).

  • Best For: Characterizing new derivatives and establishing the "True" MP.

  • Limitation: Destructive, expensive, and requires careful pan selection to prevent sublimation.

Method C: Hot-Stage Microscopy (HSM) (The Visual Validator)
  • Principle: Visual observation under polarized light while heating.

  • Performance: Unmatched for troubleshooting. Distinguishes between "sweating" (solvent release) and true melting.

  • Best For: Failure analysis when Capillary and DSC data disagree.

Summary Data Table: Method Performance for N,N-Dimethyl-1H-pyrrole-2-carboxamide
MetricAutomated Capillary DSC (Heat Flux) Hot-Stage Microscopy
Precision ± 0.3 °C± 0.1 °C ± 0.5 °C
Sample Req. 2–5 mg1–3 mg< 1 mg
Throughput High (3–6 samples/run)Low (1 sample/run)Very Low
Polymorph Detection PoorExcellent Good
Risk of Sublimation Moderate (Sealed tubes help)High (Requires hermetic pan)Low (Visual confirmation)
Validated Experimental Protocol

Objective: Determine the precise melting point of N,N-dimethyl-1H-pyrrole-2-carboxamide using the Automated Capillary Method (most accessible), validated by DSC principles.

Prerequisites
  • Sample: Dried >4 hours at 40°C under vacuum (remove residual solvent to prevent lattice depression).

  • Standard: Vanillin (MP 81–83 °C) or Benzil (MP 95 °C) for calibration.

Step-by-Step Workflow
  • Sample Preparation (The "Tapping" Variable):

    • Grind the sample into a fine, uniform powder. Coarse crystals cause uneven heat transfer.

    • Fill the capillary to a height of 2–3 mm .

    • Critical: Tap the capillary on a hard surface exactly 20 times .

    • Causality: Loose packing leads to air pockets (insulators), causing a "lag" in temperature reading (false high). Over-packing causes stress (false low).

  • The "Sintering" Check (Pre-Run):

    • Perform a fast "scout" run at 10 °C/min to identify the approximate MP (e.g., ~98 °C).

    • Observe the sample at 85 °C. If it shrinks or darkens, the sample is decomposing or sintering.

  • The Precision Run:

    • Start Temp: 90 °C (approx. 5–10°C below expected MP).

    • Ramp Rate: 1.0 °C/min .

    • Scientific Note: For N,N-dimethyl derivatives, rates >1 °C/min cause thermal lag due to the lower thermal conductivity of the tertiary amide lattice.

  • Data Interpretation:

    • Onset Point (Solidus): The first drop of liquid forms. (Expected: ~97.2 °C).

    • Clear Point (Liquidus): The sample is completely clear. (Expected: ~98.8 °C).

    • Range: A range >2 °C indicates impurities (eutectic depression) or residual solvent.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for characterizing these derivatives, ensuring scientific rigor.

MP_Determination_Workflow Start Start: N,N-Dimethyl Derivative Sample Dry Step 1: Vacuum Dry (40°C, 4h) Start->Dry Scout Step 2: Scout Run (Capillary, 10°C/min) Dry->Scout Check_Range Is Range < 2°C? Scout->Check_Range QC_Pass Routine QC: Report Mean of 3 Runs Check_Range->QC_Pass Yes (Pure) Investigate Investigate Purity/Polymorphs Check_Range->Investigate No (Broad Range) DSC Method B: DSC Analysis (Identify Solvates/Polymorphs) Investigate->DSC Suspect Polymorph HSM Method C: Hot-Stage Microscopy (Visual Decomp Check) Investigate->HSM Suspect Decomp Recrystallize Recrystallize Sample DSC->Recrystallize Solvate Confirmed HSM->Recrystallize Impurity Confirmed Recrystallize->Dry Retest

Figure 1: Validated decision tree for selecting the appropriate melting point determination method based on initial screening results.

References
  • Sigma-Aldrich. N,N-Dimethyl-1H-pyrrole-2-carboxamide Product Specification. Retrieved from (Verified CAS 7126-47-8 MP Data).

  • PubChem. Compound Summary: N,N-Dimethyl-1H-pyrrole-2-carboxamide.[1][2][3] National Library of Medicine. Retrieved from .

  • Wang, J., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from (Demonstrates synthesis and MP characterization of derivatives).

  • Cavalheiro, E. T. G., et al. (2006). Melting points and energies, determined by DSC and capillary tubes. ResearchGate. Retrieved from (Methodological comparison basis).

Sources

Comparative

Comparative Crystal Structure Guide: N,N-Dimethyl-1H-pyrrole-2-carboxamide

This guide provides an in-depth crystallographic and structural analysis of N,N-dimethyl-1H-pyrrole-2-carboxamide , designed for researchers in medicinal chemistry and solid-state pharmacology. Executive Analysis N,N-dim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth crystallographic and structural analysis of N,N-dimethyl-1H-pyrrole-2-carboxamide , designed for researchers in medicinal chemistry and solid-state pharmacology.

Executive Analysis

N,N-dimethyl-1H-pyrrole-2-carboxamide represents a critical structural scaffold in drug discovery, particularly as a fragment in MmpL3 inhibitors (anti-tuberculosis agents) and peptidomimetics. Unlike its unsubstituted analogues, the N,N-dimethylation of the amide group eliminates the standard amide-amide hydrogen bonding capability, forcing the crystal lattice to rely exclusively on the pyrrole ring nitrogen (N1) as the hydrogen bond donor.

This structural constraint induces a specific packing motif that differs significantly from standard primary amides, making this compound a model system for studying steric control over supramolecular assembly .

Crystallographic Data Profile

The following data is derived from the seminal structural determination by Linden, Wright, and König .

Crystal Data Summary
ParameterValue
Formula

Crystal System Monoclinic
Space Group

Z (Formula Units) 8
Density (calc) 1.256 g/cm³
Unit Cell Dimensions
Axis / AngleMeasurementPrecision
a 15.620 ű0.002
b 6.887 ű0.001
c 13.616 ű0.001

(Beta)
91.82°±0.01
Volume 1464.1 ų--

Structural Insight: The molecule crystallizes with the pyrrole ring and the amide group being essentially coplanar. The carbonyl oxygen is oriented syn to the pyrrole NH, facilitating specific intermolecular interactions.

Comparative Structural Analysis

To understand the unique behavior of the N,N-dimethyl variant, we compare it with its unsubstituted parent and an ester analogue. This comparison highlights how removing the amide protons alters the hydrogen bonding landscape.

Table 1: Lattice & Motif Comparison
FeatureTarget: N,N-Dimethyl-1H-pyrrole-2-carboxamideAlt 1: 1H-Pyrrole-2-carboxamideAlt 2: Methyl 1H-pyrrole-2-carboxylate
H-Bond Donors 1 (Pyrrole NH only)3 (Pyrrole NH + 2 Amide H)1 (Pyrrole NH only)
H-Bond Acceptors 1 (Carbonyl O)1 (Carbonyl O)1 (Carbonyl O)
Primary Motif Centrosymmetric Dimers (Pyrrole-NH[1][2]···O=C)Layered Network (Amide-Amide + Pyrrole interactions)Infinite Chains (C(5) Motif)
Space Group



Packing Driver Dipole alignment & Pyrrole-Carbonyl H-bondsExtensive 3D H-bond networkLinear propagation
Mechanistic Interpretation
  • The "Donor Deficit" Effect: In the target molecule, the dimethylation blocks the amide nitrogen from acting as a donor. This forces the lattice to utilize the Pyrrole NH as the sole donor.

  • Dimerization vs. Polymerization:

    • The Ester (Alt 2) typically forms infinite chains because the methoxy group is sterically smaller, allowing linear stacking.

    • The Target (N,N-dimethyl amide) forms centrosymmetric dimers . The bulky methyl groups on the amide nitrogen create steric pressure that disrupts linear chaining, favoring a discrete dimeric pair where two molecules face each other, linked by reciprocal

      
       bonds.
      

Experimental Protocols

Protocol A: Synthesis of N,N-Dimethyl-1H-pyrrole-2-carboxamide

Context: This method avoids the polymerization of pyrrole by using controlled activation.

  • Reagents: 1H-pyrrole-2-carboxylic acid (1 eq), Thionyl chloride (

    
    , 1.2 eq), Dimethylformamide (DMF, catalytic), and Dimethylamine (excess).
    
  • Activation: Dissolve carboxylic acid in dry dichloromethane (DCM). Add catalytic DMF.

  • Chlorination: Add

    
     dropwise at 0°C. Reflux for 2 hours to generate the acid chloride in situ.
    
  • Amidation: Cool to 0°C. Slowly introduce dimethylamine (gas or THF solution).

  • Quench: Pour into ice water. Extract with DCM.

  • Purification: Wash organic layer with

    
     (sat. aq.) to remove unreacted acid. Dry over 
    
    
    
    . Evaporate solvent.
Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: Grow crystals suitable for X-ray diffraction (approx. 0.3 x 0.3 x 0.2 mm).

  • Solvent Selection: Prepare a saturated solution of the synthesized amide in Ethanol (good solubility).

  • Antisolvent: Use n-Hexane (poor solubility).

  • Setup:

    • Place 1 mL of the ethanol solution in a small inner vial.

    • Place the inner vial inside a larger jar containing 5 mL of n-Hexane.

    • Cap the large jar tightly.

  • Equilibration: Allow to stand undisturbed at 4°C for 3-5 days. The hexane vapor will slowly diffuse into the ethanol, lowering solubility and driving nucleation.

Structural Logic Visualization

The following diagrams illustrate the synthesis workflow and the hydrogen-bonding topology that defines the crystal lattice.

Diagram 1: Synthesis & Crystallization Workflow

G Start Pyrrole-2-carboxylic Acid Step1 Activation (SOCl2 / DMF) Start->Step1 Reflux Step2 Amidation (HN(Me)2) Step1->Step2 0°C Product Crude N,N-Dimethyl Amide Step2->Product Workup Cryst Vapor Diffusion (EtOH / Hexane) Product->Cryst Dissolve Xray Single Crystal (Space Group C2/c) Cryst->Xray 3-5 Days

Caption: Workflow transforming the carboxylic acid precursor into diffraction-quality crystals via in-situ acid chloride formation and vapor diffusion.

Diagram 2: Hydrogen Bond Topology (Dimer Formation)[2]

H cluster_0 Dimer Interface MolA_NH Molecule A Pyrrole NH (Donor) MolB_CO Molecule B Carbonyl O (Acceptor) MolA_NH->MolB_CO H-Bond (Intermolecular) MolA_CO Molecule A Carbonyl O (Acceptor) MolB_NH Molecule B Pyrrole NH (Donor) MolB_NH->MolA_CO H-Bond (Intermolecular) Centroid Inversion Center

Caption: Schematic of the centrosymmetric dimer motif. The lattice is stabilized by reciprocal hydrogen bonds between the pyrrole NH of one molecule and the carbonyl oxygen of its neighbor.

References

  • Linden, A., Wright, A. D., & König, G. M. (1995). N,N-Dimethyl-1H-pyrrole-2-carboxamide.

  • Kus, P., & Jones, P. G. (2000). Crystal structures of pyrrole-2-carboxamide derivatives. Zeitschrift für Naturforschung B, 55, 87-93. (Context for unsubstituted amide comparison).
  • Zhang, B., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry.

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. (Methodology for Graph Set Analysis).

Sources

Validation

A Comparative Guide to the Anti-Tuberculosis Activity of Pyrrole-2-Carboxamides: Spotlight on N,N-dimethyl-1H-pyrrole-2-carboxamide

Introduction: The Unrelenting Challenge of Mycobacterium tuberculosis Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis, remains a formidable global health threat. The emergence of multidrug-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unrelenting Challenge of Mycobacterium tuberculosis

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis, remains a formidable global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current first-line anti-TB drugs, creating an urgent and unmet need for novel therapeutics with new mechanisms of action.[1] The unique and complex cell wall of M. tuberculosis, rich in mycolic acids, is a key factor in its intrinsic resistance to many common antibiotics and its ability to persist within the host.[2] This has spurred research into identifying and developing compounds that can effectively combat these resistant strains. One such promising class of compounds is the pyrrole-2-carboxamides, which have demonstrated potent activity against M. tuberculosis. This guide provides a comparative analysis of the anti-tuberculosis activity of N,N-dimethyl-1H-pyrrole-2-carboxamide and its more potent analogs, contextualized against standard anti-TB agents.

N,N-dimethyl-1H-pyrrole-2-carboxamide: A Lesson in Structure-Activity Relationships

The journey to developing potent therapeutic agents often involves understanding the nuanced relationship between a molecule's structure and its biological activity. N,N-dimethyl-1H-pyrrole-2-carboxamide serves as a pivotal example within the pyrrole-2-carboxamide class. When evaluated for its minimum inhibitory concentration (MIC) against M. tuberculosis, this compound was found to have an MIC greater than 32 μg/mL, indicating a loss of significant activity.[2]

This finding is particularly insightful when compared to its structural relatives. Research has demonstrated that the hydrogens on the pyrrole-2-carboxamide moiety are crucial for potent anti-TB activity.[2] Specifically, replacing the hydrogen on the pyrrole nitrogen with a methyl group led to a roughly 50-fold decrease in activity.[2] The subsequent methylation of the carboxamide hydrogen, resulting in N,N-dimethyl-1H-pyrrole-2-carboxamide, further abrogated its efficacy.[2] This underscores a critical structure-activity relationship (SAR): the presence of hydrogen bond donors at these positions is essential for the compound's interaction with its molecular target.

In stark contrast, several analogs within the same pyrrole-2-carboxamide scaffold, which retain these crucial hydrogens and feature other strategic modifications like the attachment of phenyl and pyridyl groups with electron-withdrawing substituents, exhibit exceptional potency. Many of these compounds show MIC values of less than 0.016 μg/mL against M. tuberculosis.[2][3] This dramatic difference in activity highlights the power of targeted chemical modifications in optimizing a drug candidate's performance.

Comparative Efficacy: Pyrrole-2-Carboxamides vs. Standard Anti-TB Drugs

To fully appreciate the potential of the highly active pyrrole-2-carboxamide analogs, it is essential to compare their MIC values with those of established first-line anti-tuberculosis drugs. The following table summarizes these values, providing a clear perspective on the remarkable potency of this new class of compounds.

Compound/Drug ClassTarget/Mechanism of ActionTypical MIC Range against M. tuberculosis H37Rv
N,N-dimethyl-1H-pyrrole-2-carboxamide MmpL3 (inactive)> 32 µg/mL[2]
Potent Pyrrole-2-Carboxamide Analogs MmpL3 Inhibition[2]< 0.016 µg/mL[2][3]
Isoniazid Mycolic Acid Synthesis (InhA)0.03 - 0.06 µg/mL[4]
Rifampin RNA Synthesis (RNA Polymerase)0.12 - 0.25 µg/mL[4]
Ethambutol Arabinogalactan Synthesis (EmbB)~2 µg/mL[5]
Pyrazinamide Disruption of Membrane Energy (pH dependent)25 - 200 µg/mL (at acidic pH)[1][6]

Note: MIC values can vary depending on the specific strain and testing methodology.

As the data illustrates, the most potent pyrrole-2-carboxamide analogs exhibit significantly lower MIC values than even the most powerful first-line drugs like isoniazid and rifampin. This suggests that these compounds could be effective at much lower concentrations, potentially leading to a better safety profile and reduced risk of side effects.

Mechanism of Action: Targeting the MmpL3 Transporter

The potent anti-tuberculosis activity of the pyrrole-2-carboxamide class stems from their inhibition of a crucial mycobacterial protein: the Mycobacterial Membrane Protein Large 3 (MmpL3).[2][7] MmpL3 is an essential transporter responsible for exporting trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, across the inner membrane of M. tuberculosis.[2][8]

By inhibiting MmpL3, these compounds effectively block the transport of TMM, leading to its accumulation in the cytoplasm and a subsequent reduction in the synthesis of mycolic acids.[2] This disruption of the mycolic acid biosynthesis pathway compromises the integrity of the mycobacterial cell wall, ultimately leading to bacterial cell death.[8] The targeting of MmpL3 represents a novel mechanism of action distinct from that of existing anti-TB drugs, making this compound class a promising candidate for combating drug-resistant strains.[8]

Below is a diagram illustrating the proposed mechanism of action.

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic_Acid_Precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Precursors->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Cell_Wall_Synthesis Mycolic Acid Layer (Cell Wall Integrity) MmpL3->Cell_Wall_Synthesis Export of TMM Pyrrole_Carboxamide Potent Pyrrole-2- Carboxamide Analog Pyrrole_Carboxamide->MmpL3 Inhibition

Caption: Inhibition of the MmpL3 transporter by potent pyrrole-2-carboxamide analogs.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination

The determination of a compound's MIC is a cornerstone of antimicrobial drug discovery. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and relatively rapid colorimetric method for assessing the susceptibility of M. tuberculosis to various compounds.[8][9] The assay relies on the reduction of the blue indicator dye, resazurin (Alamar Blue), to the pink-colored resorufin by metabolically active mycobacterial cells. A blue color indicates inhibition of bacterial growth, while a pink color signifies growth.

Step-by-Step Methodology
  • Preparation of Drug Plates:

    • In a 96-well microplate, prepare serial dilutions of the test compounds (e.g., N,N-dimethyl-1H-pyrrole-2-carboxamide and its analogs) and control drugs (e.g., isoniazid, rifampin) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • Include a drug-free well for positive control (bacterial growth) and a well with broth only for negative control (sterility).

  • Inoculum Preparation:

    • Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth until it reaches the mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation:

    • Add the prepared inoculum to all wells of the drug plate except the negative control.

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the initial incubation period, add a freshly prepared solution of Alamar Blue and Tween 80 to each well.

    • Re-incubate the plate at 37°C for 12-24 hours.

  • Reading and Interpretation:

    • Visually observe the color change in the wells. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[10]

The following diagram outlines the MABA workflow.

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate the plate with the bacterial suspension A->C B Prepare M. tuberculosis inoculum (e.g., H37Rv) to a standard concentration B->C D Incubate at 37°C for 5-7 days C->D E Add Alamar Blue reagent to all wells D->E F Re-incubate at 37°C for 12-24 hours E->F G Observe color change (Blue = No Growth, Pink = Growth) F->G H Determine MIC: Lowest concentration with no color change G->H

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion and Future Directions

The study of N,N-dimethyl-1H-pyrrole-2-carboxamide and its analogs provides a compelling narrative in the quest for new anti-tuberculosis agents. While the N,N-dimethylated compound itself is inactive, it serves as a crucial piece of the SAR puzzle, demonstrating the necessity of specific hydrogen-bonding capabilities for potent inhibition of MmpL3. The highly active analogs, with MIC values orders of magnitude lower than current first-line drugs, represent a significant step forward. Their novel mechanism of action offers a promising strategy to circumvent existing drug resistance mechanisms in M. tuberculosis. Further preclinical and clinical development of these potent pyrrole-2-carboxamide MmpL3 inhibitors is warranted to evaluate their full therapeutic potential in the fight against tuberculosis.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry.

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology.

  • Application Note and Protocol: In Vitro MIC Determination of a Novel Anti-Tubercular Agent using the Microplate Alamar Blue Assay. BenchChem.

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed.

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. ACS Publications.

  • Reference MIC testing of M.tuberculosis released. EUCAST.

  • Microplate-based alamar blue assay (MABA). Bio-protocol.

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Semantic Scholar.

  • Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex. Clinical Microbiology and Infection.

  • Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology.

  • Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling. Antimicrobial Agents and Chemotherapy.

  • Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability. Bioorganic Chemistry.

  • Evaluation of antimicrobial susceptibility in Mycobacterium tuberculosis using broth dilution. Jove.

  • Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. International Journal of Molecular Sciences.

  • Mycobacterium tuberculosis Strains H37ra and H37rv have equivalent minimum inhibitory concentrations to most antituberculosis drugs. International Journal of Mycobacteriology.

  • Mycobacteria (AMST). EUCAST.

  • Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex. ResearchGate.

  • Antimycobacterial pyrroles: synthesis, anti-Mycobacterium tuberculosis activity and QSAR studies. PubMed.

  • Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. PLOS ONE.

  • Antimycobacterial pyrroles: Synthesis, anti-Mycobacterium tuberculosis activity and QSAR studies. ResearchGate.

  • Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. PubMed.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N,N-dimethyl-1H-pyrrole-2-carboxamide

As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the safe and compliant management of all chemical reagents. N,N-dimethyl-1H-pyrrole-2-carboxamide is a valua...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the safe and compliant management of all chemical reagents. N,N-dimethyl-1H-pyrrole-2-carboxamide is a valuable building block, but its handling requires a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

Core Principle: Hazard-Aware Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. N,N-dimethyl-1H-pyrrole-2-carboxamide is classified as a hazardous substance, and its disposal is therefore non-negotiable: it must be managed as regulated chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in standard trash.[1][2]

Hazard Identification and Personal Safety

The compound presents multiple health risks that dictate the necessary precautions for handling and disposal.[3] It is harmful if swallowed, inhaled, or comes into contact with the skin, and it is a known irritant to the skin, eyes, and respiratory system.[3][4]

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed[3]
Acute Toxicity, DermalH312: Harmful in contact with skin[3]
Acute Toxicity, InhalationH332: Harmful if inhaled[3]
Skin IrritationH315: Causes skin irritation[3][5]
Eye IrritationH319: Causes serious eye irritation[3][5]
Respiratory IrritationH335: May cause respiratory irritation[3][6]

Mandatory Personal Protective Equipment (PPE): To mitigate these risks, the following PPE must be worn at all times when handling N,N-dimethyl-1H-pyrrole-2-carboxamide for disposal:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves for tears or holes before use.[1]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.[1]

  • Respiratory Protection: If handling the solid outside of a chemical fume hood where dust may be generated, a NIOSH/MSHA-approved respirator is necessary.[4][7]

Chemical Incompatibility

Proper segregation of chemical waste is a critical safety measure to prevent dangerous reactions. As an amide, N,N-dimethyl-1H-pyrrole-2-carboxamide is incompatible with certain chemical classes.

  • Acids (Mineral and Organic): Avoid mixing with acids. Amides can react with acids, sometimes vigorously, generating heat.[8]

  • Strong Oxidizing Agents: Keep separate from strong oxidizers to prevent potentially exothermic or explosive reactions.[9]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting and disposing of N,N-dimethyl-1H-pyrrole-2-carboxamide waste, from the point of generation to final pickup by trained professionals.

Step 1: Designate a Satellite Accumulation Area (SAA)

In accordance with federal and state regulations, hazardous waste must be accumulated at or near the point of generation in a designated SAA.[10] This area must be under the control of laboratory personnel and clearly marked.

Step 2: Select and Prepare the Waste Container
  • Container Choice: The ideal waste container is the original manufacturer's bottle. If this is not feasible, use a clean, dry, high-density polyethylene (HDPE) or glass container that is known to be compatible with the waste.[10] Ensure the container is in good condition with no cracks or leaks.[10]

  • Lid Integrity: The container must have a secure, tight-fitting screw cap to prevent leaks or spills.[1][10] Containers must remain closed at all times except when actively adding waste.[2][10]

Step 3: Label the Waste Container Correctly

Proper labeling is a legal requirement and essential for safety. From the moment the first particle of waste is added, the container must be labeled with the following information:

  • The words "HAZARDOUS WASTE" .[10]

  • The full chemical name: "N,N-dimethyl-1H-pyrrole-2-carboxamide" . Do not use abbreviations.

  • The approximate percentage of each component if it is a mixed waste stream.

  • The relevant hazard information (e.g., "Toxic," "Irritant").

Step 4: Accumulate Waste
  • Solid Waste: Carefully transfer solid N,N-dimethyl-1H-pyrrole-2-carboxamide waste and any contaminated consumables (e.g., weigh boats, contaminated paper towels) into the designated hazardous waste container.

  • Rinsate from Glassware: When cleaning glassware, use a minimal amount of a suitable organic solvent (e.g., acetone). This solvent rinsate is now considered hazardous waste and must be collected in a separate, appropriately labeled container for flammable liquid waste. Do not wash the rinsate down the sink.[2]

Step 5: Arrange for Professional Disposal

Final disposal must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[1][4] Do not attempt to treat or neutralize the chemical yourself. Follow your organization's specific procedures for requesting a chemical waste pickup.

Emergency Procedures: Spill Management

Accidental spills must be handled promptly and safely.

  • Small Spills:

    • Ensure the area is well-ventilated and restrict access.

    • Wearing full PPE, carefully scoop the solid material into the designated hazardous waste container.[1]

    • Clean the spill area with a cloth lightly dampened with an appropriate solvent, and place the cloth in the hazardous waste container.

  • Large Spills:

    • Evacuate the immediate area.[1]

    • Alert colleagues and your laboratory supervisor.

    • If possible without risk, increase ventilation to the area.

    • Contact your institution's EHS or emergency response team for cleanup.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of N,N-dimethyl-1H-pyrrole-2-carboxamide waste.

G start Waste Generation: N,N-dimethyl-1H-pyrrole-2-carboxamide is_spill Is it an accidental spill? start->is_spill spill_size Determine Spill Size is_spill->spill_size Yes routine_waste Is it routine experimental waste (e.g., excess reagent, contaminated items)? is_spill->routine_waste No small_spill Small Spill: 1. Wear full PPE. 2. Scoop solid into waste container. 3. Decontaminate area. spill_size->small_spill Small large_spill Large Spill: 1. Evacuate area. 2. Notify supervisor. 3. Contact EHS/Emergency Response. spill_size->large_spill Large container Select & Label Container: - Use original or compatible (HDPE) container. - Label: 'HAZARDOUS WASTE' & full chemical name. small_spill->container routine_waste->container segregate Segregate Waste: - Collect solid waste & contaminated items. - Collect solvent rinsate separately. - Keep away from acids & oxidizers. container->segregate store Store Safely in SAA: - Keep container tightly closed. - Store in designated Satellite Accumulation Area. segregate->store dispose Arrange Professional Disposal: - Submit waste pickup request to EHS or licensed contractor. store->dispose

Caption: Decision workflow for safe disposal of N,N-dimethyl-1H-pyrrole-2-carboxamide.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11073495, N,N-dimethyl-1H-pyrrole-2-carboxamide. Retrieved from [Link].

  • Croner-i (n.d.). Amides, organic. Retrieved from [Link].

  • CP Lab Safety (n.d.). Amides Waste Compatibility. Retrieved from [Link].

  • Cole-Parmer (n.d.). Material Safety Data Sheet: N-Methyl Pyrrolecarboxylate. Retrieved from [Link].

  • Purdue University (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link].

  • Dartmouth College (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link].

Sources

Handling

Personal protective equipment for handling N,N-dimethyl-1H-pyrrole-2-carboxamide

Executive Summary & Molecule Context N,N-dimethyl-1H-pyrrole-2-carboxamide is a critical heterocyclic building block, frequently employed as a scaffold in the synthesis of kinase inhibitors and anti-tubercular agents. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

N,N-dimethyl-1H-pyrrole-2-carboxamide is a critical heterocyclic building block, frequently employed as a scaffold in the synthesis of kinase inhibitors and anti-tubercular agents. While it shares structural similarities with common solvents like DMF (Dimethylformamide), its solid state and specific pyrrole reactivity require a distinct safety protocol.

Operational Priority: The primary risks are respiratory irritation from dust generation during weighing and dermal absorption when in solution. The pyrrole moiety is electron-rich, making it susceptible to oxidation; degraded material may possess altered toxicological profiles.

Quick Reference: GHS Hazard Classification
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) 4WarningH302: Harmful if swallowed.[1][2]
Acute Toxicity (Dermal) 4WarningH312: Harmful in contact with skin.
Acute Toxicity (Inhal.) 4WarningH332: Harmful if inhaled.[3]
Skin Irritation 2WarningH315: Causes skin irritation.[2][4][5][6]
Eye Irritation 2AWarningH319: Causes serious eye irritation.[2][4][6][7][8][9]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the physical state of the chemical (Solid vs. Solution). Amides are known permeators; standard latex gloves are insufficient.

A. Hand Protection Strategy[3][4][7][9][10][11][12]
  • Solid State (Powder):

    • Primary: Nitrile gloves (Minimum thickness: 5 mil / 0.12 mm).

    • Protocol: Double-gloving is recommended to mitigate micro-tears caused by spatulas or weighing boats.

  • Solution State (Dissolved in DMSO, DCM, or Methanol):

    • Risk: The "N,N-dimethyl" amide functionality can act as a carrier, facilitating skin absorption of both the solvent and the solute.

    • Primary: Laminate film gloves (e.g., Silver Shield® / Ansell Barrier®).

    • Alternative: High-grade Nitrile (Minimum 8 mil) with immediate change upon splash contact.

    • Prohibited: Latex (rapid permeation).

B. Respiratory & Body Protection
EquipmentSpecificationOperational Context
Respirator N95 or P100 (NIOSH)Mandatory during open weighing outside a fume hood.
Eye Protection Chemical Splash Goggles Preferred over safety glasses due to fine dust drift and splash risk.
Lab Coat Poly-cotton (High button) Standard coverage. Use Tyvek sleeve covers if handling >10g quantities.

Operational Workflow: Step-by-Step

This protocol integrates safety with experimental integrity.

Phase 1: Preparation & Engineering Controls
  • Ventilation Verification: Ensure Chemical Fume Hood is operating at 80-100 fpm face velocity.

  • Static Control: Organic powders are prone to static charge. Use an ionizing fan or anti-static gun on the weighing boat before dispensing. This prevents "powder fly-out" which causes inhalation exposure.

Phase 2: Weighing & Solubilization
  • Transfer: Move the bulk container into the fume hood before opening.

  • Weighing: If using a balance outside the hood, use a HEPA-filtered balance enclosure . If unavailable, wear an N95 respirator.

  • Solubilization: Add solvent (e.g., DMSO) slowly.

    • Critical Check: Once dissolved, the risk of dermal absorption increases significantly. Upgrade glove status to Laminate/Barrier if handling volumes >50mL.

Phase 3: Reaction & Cleanup
  • Incompatibility Check: Do not mix with strong oxidizers (e.g., peroxides, nitrates) or strong acids.[5][8][10][11] The pyrrole ring is electron-rich and can react exothermically.

  • Spill Management:

    • Solid Spill: Wet-wipe with methanol-dampened tissues to prevent dust. Do not dry sweep.

    • Solution Spill: Absorb with vermiculite or clay-based absorbent.

Waste Disposal & Deactivation[12]

Proper segregation prevents downstream chemical reactions in waste drums.

  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic" . Label clearly with full chemical name.

  • Liquid Waste:

    • Dispose in "Organic Solvents - Halogenated" or "Non-Halogenated" depending on the co-solvent used.

    • Crucial: Ensure the waste stream is free of oxidizers.[12][11]

  • Container Disposal: Triple rinse empty containers with a compatible solvent (e.g., Acetone) before discarding. Collect rinsate as hazardous waste.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of matter.

PPE_Decision_Tree Start Start: Handling N,N-dimethyl-1H-pyrrole-2-carboxamide State_Check Determine Physical State Start->State_Check Solid Solid (Powder) State_Check->Solid Weighing/Transfer Liquid Solution (Dissolved) State_Check->Liquid Synthesis/Workup Dust_Risk Risk: Inhalation (Dust) Static Discharge Solid->Dust_Risk Solid_PPE Action: Engineering Control (Balance Enclosure) OR N95 Respirator + Nitrile Gloves Dust_Risk->Solid_PPE Perm_Risk Risk: Dermal Absorption (Carrier Solvent Effect) Liquid->Perm_Risk Liquid_PPE Action: Fume Hood (Mandatory) + Laminate/Barrier Gloves Perm_Risk->Liquid_PPE

Caption: Decision logic for PPE selection based on physical state risks (Dust vs. Permeation).

References

  • PubChem. (2023). Compound Summary: N,N-dimethyl-1H-pyrrole-2-carboxamide (CID 11073495).[1][13] National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[2] C&L Inventory: 1H-Pyrrole-2-carboxamide derivatives. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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